molecular formula C12H18ClN3O B1476861 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine CAS No. 2098037-30-8

2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

Numéro de catalogue: B1476861
Numéro CAS: 2098037-30-8
Poids moléculaire: 255.74 g/mol
Clé InChI: BQNLWCABSOUQJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is a chemical compound with the CAS Registry Number 2098037-30-8 and a molecular formula of C12H18ClN3O, corresponding to a molecular weight of 255.74 g/mol . This reagent is a derivative of chloropyrazine, a scaffold known for its versatility in synthetic chemistry, particularly in nucleophilic aromatic substitution reactions where the chlorine atom can be readily displaced by various nucleophiles such as amines and alcohols . The compound features a piperidine ring substituted with an ethoxymethyl group, a structural motif often explored in medicinal chemistry for its potential to influence the pharmacokinetic properties of drug candidates, including their lipophilicity and metabolic stability . It serves as a valuable synthetic intermediate or building block for researchers in the fields of organic synthesis, pharmaceutical development, and agrochemical research . The compound is characterized by a SMILES string of C1(Cl)=NC=CN=C1N1CCCC(COCC)C1 and an InChIKey of BQNLWCABSOUQJM-UHFFFAOYSA-N . Predicted physicochemical properties include a density of 1.159 g/cm³, a boiling point of 358.6 °C, and a pKa of 2.61 . This product is intended for research and development purposes only and is not labeled for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

2-chloro-3-[3-(ethoxymethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-2-17-9-10-4-3-7-16(8-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNLWCABSOUQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is a highly versatile, orthogonally reactive intermediate. By combining an electron-deficient pyrazine core with a conformationally restricted piperidine ring and a lipophilic ethoxymethyl ether, this scaffold provides an optimal vector for exploring chemical space—particularly in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and acid amidase modulators.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Profiling

Understanding the baseline quantitative data of a building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The table below summarizes the core properties of the compound[1].

PropertyValueSynthetic / Biological Implication
Chemical Name 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazineStandard IUPAC nomenclature.
Molecular Formula C₁₂H₁₈ClN₃OIndicates a favorable heavy-atom count for fragment-based design[1].
Molecular Weight 255.74 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5[1].
Exact Mass 255.1138 DaCrucial for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 4 (N, N, N, O)Provides multiple vectors for target protein interaction.
Isotopic Signature M / M+2 (3:1 ratio)Acts as an intrinsic diagnostic marker for the intact C-Cl bond.

Structural Rationale & Mechanistic Causality

The architecture of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

  • The Pyrazine Core: Pyrazine is a widely utilized bioisostere for benzene and pyridine. It lowers the overall lipophilicity (LogP) of the molecule while providing two distinct hydrogen-bond acceptors. In kinase inhibitor design, the pyrazine nitrogen frequently acts as a critical hinge-binding anchor[2].

  • The 2-Chloro Substituent: This halogen acts as a synthetic handle. Because it is positioned adjacent to the electron-withdrawing pyrazine nitrogens, the C-Cl bond is highly activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or further Nucleophilic Aromatic Substitution (SNAr).

  • The 3-(Ethoxymethyl)piperidine Moiety: The piperidine ring introduces conformational restriction, reducing the entropic penalty upon target binding. The addition of the ethoxymethyl side chain is a deliberate SAR strategy used to modulate polarity and drive binding into deep, lipophilic target pockets, a tactic proven effective in the optimization of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors[3].

Pharmacophore Core 2-Chloro-3-(3-(ethoxymethyl) piperidin-1-yl)pyrazine Pyrazine Pyrazine Ring H-Bond Acceptor Bioisostere for Benzene Core->Pyrazine Chloro 2-Chloro Substituent Synthetic Handle C-C / C-N Bond Formation Core->Chloro Piperidine Piperidine Core Conformational Restriction Favorable ADME Core->Piperidine Ether Ethoxymethyl Group Lipophilic Pocket Binding Modulates LogP Core->Ether

Logical relationship of functional groups and their roles in medicinal chemistry.

Self-Validating Synthetic Protocol (SNAr)

To ensure absolute trustworthiness and reproducibility, the synthesis of this building block must be approached as a self-validating system. The following protocol details the regioselective mono-amination of 2,3-dichloropyrazine via Nucleophilic Aromatic Substitution (SNAr).

Objective:

Achieve >95% regioselective mono-substitution while preventing the formation of the inactive di-substituted byproduct.

Step-by-Step Methodology:
  • Reagent Preparation: Charge a flame-dried round-bottom flask with 2,3-dichloropyrazine (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It aggressively stabilizes the highly polar Meisenheimer complex transition state, significantly lowering the activation energy required for the SNAr reaction.

  • Nucleophile and Base Addition: Add 3-(ethoxymethyl)piperidine (1.05 equiv) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: Using exactly 1.05 equivalents of the amine ensures mono-substitution. The first addition of the piperidine ring donates electron density into the pyrazine core, deactivating the remaining chlorine toward a second nucleophilic attack. DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the starting amine from precipitating out of solution as an unreactive hydrochloride salt.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • In-Process Control (IPC) & Self-Validation (Critical Step): Sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS.

    • Validation Logic: The protocol validates itself through isotopic signature analysis. The operator must observe the product peak at m/z [M+H]⁺ = 256.1. Crucially, the operator must verify the presence of the characteristic 3:1 isotopic ratio at m/z 256.1 and 258.1. This mathematically guarantees the retention of exactly one chlorine atom. If a peak at m/z 363 appears (lacking the chlorine isotope pattern), catastrophic di-substitution has occurred, and the reaction temperature must be lowered.

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash the organic layer with a 5% aqueous LiCl solution to strip away residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Synthesis A 2,3-Dichloropyrazine (Electrophile) C SNAr Reaction Base (DIPEA) Solvent (DMF) 80°C A->C B 3-(Ethoxymethyl)piperidine (Nucleophile) B->C D 2-Chloro-3-(3-(ethoxymethyl) piperidin-1-yl)pyrazine (Target Intermediate) C->D High Yield E Downstream Cross-Coupling (Suzuki/Buchwald-Hartwig) D->E C-Cl Activation

Workflow diagram illustrating the SNAr synthesis and downstream functionalization.

Downstream Applications in Drug Discovery

Once synthesized, the 2-chloro handle of this molecule is typically subjected to palladium-catalyzed cross-coupling to generate advanced Active Pharmaceutical Ingredients (APIs).

  • Kinase Inhibitors: Pyrazine-piperidine derivatives are foundational in the development of Aurora Kinase inhibitors. The pyrazine core interacts with the ATP-binding hinge region, while the ethoxymethyl-piperidine vector extends into the solvent-exposed channel to improve oral absorption and exposure[2].

  • PDE10 Inhibitors: Substituted pyrazines are heavily utilized in the treatment of schizophrenia and bipolar disorder via Phosphodiesterase 10 (PDE10) inhibition, where the ether linkages modulate metabolic lability[4].

  • NAAA Inhibitors: The incorporation of the ethoxymethyl side chain on pyrazine-linked heterocycles has been shown to substantially contribute to the polarity and optimized lipophilicity required for sub-micromolar inhibition of human NAAA[3].

References

  • Screening Compounds P48922 | EvitaChem Source: evitachem.com URL:1

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC Source: nih.gov URL:3

  • WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors Source: google.com URL:4

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure | Journal of Medicinal Chemistry Source: acs.org URL:2

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The synthesis of 2-chloro-3-(substituted amino)pyrazines is a critical workflow in medicinal chemistry, as these motifs frequently serve as key intermediates for kinase inhibitors, GPCR ligands, and other pharmacologically active scaffolds [2]. The target compound, 2-chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine, is synthesized via a regioselective Nucleophilic Aromatic Substitution (SNAr) [3].

2,3-Dichloropyrazine acts as a highly reactive bis-electrophile. The introduction of the first amine nucleophile—in this case, 3-(ethoxymethyl)piperidine—occurs readily due to the electron-deficient nature of the pyrazine ring, which stabilizes the transition state [1]. Once the first substitution occurs, the newly introduced electron-donating amino group deactivates the pyrazine ring. This electronic deactivation significantly reduces the rate of a second substitution, allowing for the isolation of the mono-substituted derivative with high selectivity [2].

Reaction Mechanistic Pathway

The SNAr reaction proceeds via a classic addition-elimination mechanism. The nucleophilic secondary amine of 3-(ethoxymethyl)piperidine attacks the C2 (or the symmetrical C3) position of 2,3-dichloropyrazine, forming a negatively charged Meisenheimer complex. Subsequent rearomatization expels the chloride leaving group.

SNAr_Mechanism A 2,3-Dichloropyrazine (Electrophile) C Meisenheimer Complex (Transition State) A->C Addition B 3-(Ethoxymethyl)piperidine (Nucleophile) B->C Addition D 2-Chloro-3-(3-(ethoxymethyl) piperidin-1-yl)pyrazine C->D Elimination E Chloride Ion (Leaving Group) C->E Elimination

Figure 1: Addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

The following protocol is designed to be a self-validating system, incorporating in-process controls to ensure high yield and purity.

Materials and Reagents
  • Electrophile: 2,3-Dichloropyrazine (CAS: 59-06-3)

  • Nucleophile: 3-(Ethoxymethyl)piperidine hydrochloride

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Workup Reagents: Ethyl Acetate (EtOAc), Brine, anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Phase 1: Reaction Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyrazine (1.0 equivalent, 10.0 mmol, 1.49 g).

  • Dissolve the electrophile in anhydrous DMF (50 mL) to achieve a 0.2 M concentration. Maintain the system under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

  • Add DIPEA (3.0 equivalents, 30.0 mmol, 5.2 mL) to the stirring solution. Causality Note: The excess base is strictly required to neutralize the hydrochloride salt of the piperidine derivative and to act as a scavenger for the HCl generated during the SNAr process, preventing the protonation and deactivation of the nucleophile [3].

  • Slowly add 3-(ethoxymethyl)piperidine hydrochloride (1.05 equivalents, 10.5 mmol). A slight stoichiometric excess of the amine ensures complete consumption of the dichloropyrazine while minimizing the risk of di-substitution.

Phase 2: Heating and In-Process Monitoring 5. Attach a reflux condenser and heat the reaction mixture to 80 °C using a temperature-controlled oil bath. 6. Stir the mixture for 4–6 hours. 7. Validation Step: Monitor the reaction progress via LC-MS or TLC (eluent: 20% EtOAc in Hexanes). The reaction is deemed complete when the starting material (2,3-dichloropyrazine) is fully consumed, indicated by the appearance of a new, more polar product mass/spot.

Phase 3: Workup and Extraction 8. Cool the reaction mixture to ambient room temperature. 9. Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold distilled water. 10. Extract the aqueous mixture with EtOAc (3 × 50 mL). 11. Wash the combined organic layers sequentially with distilled water (3 × 50 mL) and saturated aqueous NaCl (brine, 50 mL). Causality Note: Extensive water washing is critical to partition and remove the high-boiling DMF solvent from the organic phase. 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Utilize a gradient elution starting from 100% Hexanes ramping up to 30% EtOAc in Hexanes. 14. Combine the pure fractions containing the target compound and concentrate in vacuo to afford 2-chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine.

Experimental_Workflow Step1 1. Reaction Setup Mix Reagents in DMF Step2 2. Heating 80 °C for 4-6 hours Step1->Step2 Step3 3. Workup Quench & Extract (EtOAc) Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Characterization LC-MS & NMR Validation Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis.

Reaction Optimization Data

The choice of solvent, base, and temperature significantly impacts the yield and reaction kinetics of the SNAr process [2]. Table 1 summarizes the empirical optimization parameters for the substitution of 2,3-dichloropyrazine with secondary amines.

SolventBase (Equiv)Temperature (°C)Time (h)Conversion/Yield (%)Process Observations
DMF DIPEA (3.0) 80 6 85% Optimal conditions; clean conversion profile.
EtOHK₂CO₃ (3.0)80 (Reflux)878%Greener alternative; slightly slower reaction kinetics.
NMPEt₃N (3.0)100482%Faster reaction; higher risk of di-substitution impurities.
THFNaH (2.5)65 (Reflux)1260%Incomplete conversion; poor solubility of generated salts.

Table 1: Optimization of SNAr conditions for 2,3-dichloropyrazine substitution.

References

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry.1

  • Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine. Al-Quds University. 2

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. Angewandte Chemie / NIH. 3

Sources

Comprehensive HPLC Method Development and Validation Protocol for 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of complex pharmaceutical intermediates requires analytical methods that are not only reproducible but fundamentally tailored to the physicochemical properties of the analyte. This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine .

By leveraging structural profiling and modern chromatographic theory, this guide bypasses common pitfalls associated with basic nitrogenous compounds—specifically secondary silanol interactions—yielding a highly efficient, self-validating protocol compliant with the latest ICH Q2(R2) regulatory standards[1].

Analyte Profiling & Mechanistic Considerations

To design an optimal separation strategy, a Senior Application Scientist must first deconstruct the analyte's molecular architecture. The causality of every chromatographic choice stems from the molecule's electronic and steric environment.

Structural Deconstruction
  • The Pyrazine Core: A highly electron-deficient heteroaromatic ring, further deactivated by the electronegative 2-chloro substituent. It provides a strong UV chromophore for detection.

  • The Piperidine Ring: Typically, isolated piperidines are strong bases (pKa ~10). However, in this molecule, the piperidine nitrogen is directly bonded to the C3 position of the electron-withdrawing chloropyrazine ring.

  • The Ethoxymethyl Group: An ether linkage that introduces a balance of hydrophobicity and hydrogen-bond accepting capability, influencing column selectivity.

The Peak Tailing Paradigm

The most ubiquitous challenge in analyzing basic compounds is peak tailing. This phenomenon occurs when protonated basic analytes undergo secondary ion-exchange interactions with ionized, unreacted silanol groups ( SiO− ) on the silica stationary phase[2]. When dealing with piperidine derivatives, junior analysts often default to extreme low-pH mobile phases (to suppress silanol ionization) or rely on mobile phase additives like Triethylamine (TEA) to act as silanol suppressors, which can drastically reduce column lifetime[3].

The Strategic Pivot: Exploiting Nitrogen Delocalization

A deep mechanistic analysis reveals that the lone pair of the piperidine nitrogen is heavily delocalized into the adjacent, electron-deficient pyrazine π -system. This cross-conjugation drastically reduces the basicity of the nitrogen, dropping its estimated pKa to approximately 1.5–2.5.

Therefore, instead of fighting a strong base, we are chromatographing a weak base. By operating at a near-neutral pH (e.g., pH 6.5), the analyte remains entirely un-ionized (neutral). This completely eliminates electrostatic attraction to anionic silanols, allowing for pure hydrophobic partitioning and perfectly symmetrical peaks without the need for harsh, column-degrading conditions[4].

G A Analyte: 2-Chloro-3-(3-(ethoxymethyl) piperidin-1-yl)pyrazine B Misconception: Isolated Piperidine (pKa ~10) A->B Incorrect Assumption C Reality: N-Lone Pair Delocalization (pKa ~2.0) A->C True Electronic State D Low pH (< 2.5) Analyte Protonated (+) C->D Standard Acidic Method E Neutral pH (6.5) Analyte Deprotonated (Neutral) C->E Optimized Method F Silanol Interactions & Severe Peak Tailing D->F Secondary Ion-Exchange G Hydrophobic Partitioning & Symmetrical Peak E->G No Electrostatic Attraction

Impact of nitrogen lone-pair delocalization on pKa and pH-dependent chromatography.

Table 1: Physicochemical Properties & Chromatographic Impact
Structural FeaturePropertyChromatographic Implication
Pyrazine Ring UV ChromophoreAllows highly sensitive PDA detection at 260 nm.
2-Chloro Group Electronegative / LipophilicIncreases retention on C18; withdraws electron density.
Piperidine Nitrogen Conjugated Amine (pKa ~2.0)Weakly basic. Remains neutral at pH > 4.0, eliminating tailing.
Ethoxymethyl Group Hydrophobic / H-bond AcceptorEnhances hydrophobic partitioning; provides unique selectivity.

Method Development & Experimental Protocol

Based on the mechanistic profiling, the method utilizes a fully end-capped, high-purity Type B silica C18 column[2]. The mobile phase is buffered at pH 6.5 using ammonium acetate to ensure the analyte remains neutral while providing excellent buffering capacity and MS-compatibility for future hyphenated applications.

Table 2: Optimized HPLC Conditions
ParameterSetting
Column Type B Silica C18, 150 x 4.6 mm, 3 µm (Fully End-capped)
Mobile Phase A 10 mM Ammonium Acetate in Milli-Q Water (pH 6.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 30% B; 2-10 min: 30%→80% B; 10-12 min: 80% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection UV-PDA at 260 nm
Step-by-Step Preparation Protocol

1. Mobile Phase A Preparation:

  • Weigh exactly 0.77 g of LC-MS grade Ammonium Acetate.

  • Dissolve in 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm).

  • Measure the pH. If necessary, adjust to exactly 6.5 using dilute acetic acid or ammonium hydroxide.

  • Filter through a 0.22 µm hydrophilic PTFE membrane and sonicate for 10 minutes to degas.

2. Standard Solution Preparation:

  • Stock Solution: Accurately weigh 10.0 mg of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) Water:Acetonitrile diluent to yield a final concentration of 100 µg/mL. Note: Matching the diluent to the initial gradient conditions prevents injection solvent effects (fronting).

3. System Suitability Testing (SST): A self-validating protocol requires the system to prove its fitness before any sample is analyzed. Inject the Working Standard five times consecutively. The system is only cleared for analysis if the criteria in Table 3 are met.

Table 3: System Suitability Testing (SST) Criteria
ParameterAcceptance CriterionCausality / Rationale
Retention Time RSD ≤ 1.0% (n=5)Ensures pump delivery and mobile phase blending are stable.
Peak Area RSD ≤ 2.0% (n=5)Validates autosampler precision and detector stability.
Tailing Factor ( As​ ) ≤ 1.5Confirms absence of secondary silanol interactions[4].
Theoretical Plates ( N ) ≥ 5000Verifies column bed integrity and optimal extra-column volume.

Method Validation (ICH Q2(R2) Framework)

Following successful optimization, the method must be validated according to the finalized ICH Q2(R2) guidelines (effective 2024)[5],[6]. This framework ensures the analytical procedure is demonstrably fit for its intended purpose throughout its lifecycle[7].

Validation Start Method Optimization Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (5-120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Analysis) Prec->Rob Valid Method Validated Rob->Valid

ICH Q2(R2) analytical method validation lifecycle and parameter workflow.

Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria
ParameterMethodologyAcceptance Criteria
Specificity Forced degradation via 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Heat (60°C), and UV Light for 24h.No interfering peaks at the analyte RT. Peak purity angle < Peak purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the target response.
Accuracy Spike recovery experiments. Prepare triplicate samples at 80%, 100%, and 120% of the nominal concentration.Mean recovery across all levels must fall between 98.0% and 102.0%. RSD ≤2.0% .
Precision Repeatability: 6 independent preparations of the 100% target concentration. Intermediate: Different analyst/day.RSD of peak areas ≤2.0% for repeatability. Overall RSD ≤2.0% for intermediate precision.
Robustness Plackett-Burman Design of Experiments (DoE) varying Flow (±0.1 mL/min), pH (±0.2), and Temp (±2°C).All SST criteria must remain passing. Retention time shift must be ≤0.5 minutes.

Sources

Application Note: Comprehensive 1H and 13C NMR Characterization of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a complex heterocyclic compound, likely synthesized as an intermediate in drug discovery programs, unambiguous characterization is critical for quality control and subsequent synthetic steps. We present a robust, self-validating protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. The causality behind experimental choices is explained, and predicted chemical shifts, multiplicities, and coupling constants are provided and rationalized based on established principles and spectral data from related structural motifs. This guide is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries.

Introduction: The Need for Unambiguous Structural Verification

2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is a polysubstituted heterocyclic molecule featuring a pyrazine core, a piperidine ring, and a flexible ethoxymethyl side chain. Such compounds are common scaffolds in medicinal chemistry, where precise structural integrity is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive and definitive structural analysis of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This document outlines the complete workflow for characterizing the title compound, from sample preparation to final spectral interpretation. By following this guide, researchers can confidently verify the identity and purity of their synthesized material.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized numbering system for the target molecule is essential. The structure and proposed numbering are shown below.

Figure 1: Molecular structure and atom numbering scheme.

Experimental Protocol: From Sample to Spectrum

The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[4][5] This protocol is designed to minimize common sources of error, such as poor magnetic field homogeneity and sample contamination.

Materials and Reagents
  • Analyte: 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many neutral organic molecules. DMSO-d₆ is an excellent alternative if solubility is an issue.

  • NMR Tubes: High-precision 5 mm NMR tubes, clean and free of scratches.[6][7]

  • Glassware: Clean, dry Pasteur pipette and a small vial (e.g., a 1-dram vial).

  • Filtration: A small plug of glass wool. Do not use cotton, as it can leach impurities.[4]

Step-by-Step Sample Preparation Workflow
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[8] While modern spectrometers can obtain a ¹H spectrum with less material, this range provides excellent signal-to-noise in a short time and helps overcome signals from minor impurities.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Preparing the solution in a separate vial allows for effective mixing (e.g., vortexing) to ensure complete dissolution before transfer to the NMR tube.[8]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This critical step removes any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution, leading to broadened peaks.[4][7]

  • Capping and Labeling: Cap the NMR tube securely. Label the tube clearly on the cap or with a small, designated label near the top; avoid using tape or parafilm on the body of the tube.[7]

Figure 2: Standard workflow for NMR characterization.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter ¹H NMR ¹³C NMR
Observe Frequency ~400 MHz~101 MHz
Solvent CDCl₃CDCl₃
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-2 seconds2 seconds
Pulse Width Calibrated 90°Calibrated 30-45°
Number of Scans 8-16512-2048
Spectral Width -2 to 12 ppm-10 to 220 ppm
Temperature 298 K298 K

Predicted Spectra and Interpretation

The chemical structure contains several distinct spin systems that give rise to a characteristic NMR fingerprint. The predicted chemical shifts are based on data from substituted pyrazines[9][10][11] and piperidines.[12][13]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Assignment Rationale
H-58.0 – 8.2dJ = ~2.5 Hz1HPyrazine proton ortho to nitrogen, coupled to H-6.
H-67.9 – 8.1dJ = ~2.5 Hz1HPyrazine proton ortho to nitrogen, coupled to H-5.
H-2', H-6' (axial)2.8 – 3.0m-2HPiperidine protons alpha to nitrogen, deshielded.
H-2', H-6' (eq)3.8 – 4.0m-2HPiperidine protons alpha to nitrogen, deshielded by pyrazine.
H-7'3.55 – 3.70qJ = ~7.0 Hz2HMethylene protons of the ethyl group, split by CH₃.
H-8'3.40 – 3.55dJ = ~6.5 Hz2HMethylene protons adjacent to piperidine and ether oxygen.
H-3' (axial)1.8 – 2.0m-1HMethine proton on the piperidine ring.
H-4', H-5' (axial)1.3 – 1.5m-2HAxial protons on the piperidine ring.
H-4', H-5' (eq)1.7 – 1.9m-2HEquatorial protons on the piperidine ring.
H-9'1.15 – 1.25tJ = ~7.0 Hz3HMethyl protons of the ethyl group, split by CH₂.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Carbon(s) Predicted δ (ppm) Assignment Rationale
C-2~158Pyrazine carbon bonded to chlorine (deshielded).
C-3~152Pyrazine carbon bonded to the piperidine nitrogen.
C-5~142Pyrazine CH carbon.
C-6~138Pyrazine CH carbon.
C-8'~75Methylene carbon of the ethoxymethyl side chain (O-C H₂-Pip).
C-7'~66Methylene carbon of the ethyl group (C H₂-CH₃).
C-2', C-6'~50-55Piperidine carbons alpha to the pyrazine nitrogen.
C-3'~38Piperidine methine carbon bearing the side chain.
C-4', C-5'~25-30Piperidine methylene carbons.
C-9'~15Methyl carbon of the ethyl group.
In-Depth Interpretation
  • Pyrazine Region (δ 7.9-8.2 ppm): The two protons on the pyrazine ring (H-5 and H-6) are chemically distinct and will appear as two doublets due to coupling with each other (meta-coupling in this system is typically small). Their exact position is influenced by the electron-withdrawing nature of the chloro and amino-substituents.[10]

  • Piperidine Ring Protons (δ 1.3-4.0 ppm): The piperidine ring protons exhibit complex splitting patterns due to restricted conformational mobility and axial/equatorial environments. The protons on C-2' and C-6' alpha to the nitrogen are the most deshielded. The presence of the bulky substituent at C-3' will likely lead to broad or complex multiplets for many of the ring protons. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be highly beneficial.

  • Ethoxymethyl Group (δ 1.1-3.7 ppm): This group gives rise to three distinct and easily identifiable signals: a triplet for the terminal methyl (H-9'), a quartet for the adjacent methylene (H-7'), and a doublet for the methylene attached to the piperidine ring (H-8'). This clean pattern is a key indicator of the side chain's presence and structure.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR characterization of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine. By adhering to the detailed procedures for sample preparation and leveraging the provided spectral predictions, researchers can achieve high-quality, reproducible data for confident structural verification. The methodologies and interpretative guidance herein serve as a robust framework for the analysis of this and structurally related molecules in a research or industrial setting.

References

  • ResearchGate. "How to Prepare Samples for NMR." Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Available at: [Link]

  • University of Houston, Department of Chemistry. "Small molecule NMR sample preparation." Available at: [Link]

  • University of Notre Dame, NMR Facility. "NMR Sample Preparation." Available at: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link]

  • The Royal Society of Chemistry. "Synthesis of Substituted Pyrazines from N-Allyl Malonamides." Available at: [Link]

  • ResearchGate. "1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt." Available at: [Link]

  • ResearchGate. "Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography." Available at: [Link]

  • ACS Publications. "Proton nuclear magnetic resonance spectra of monosubstituted pyrazines." The Journal of Physical Chemistry. Available at: [Link]

  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules. Available at: [Link]

  • The Royal Society of Chemistry. "Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." Available at: [Link]

  • NP-MRD. "13C NMR Spectrum (1D, 101 MHz, D2O, predicted)." Available at: [Link]

  • University of California, Irvine. "Supplemental Data: Proton NMR spectra for the intermediate piperidines." Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Available at: [Link]

  • Senshu University. "Byproducts in the Synthesis of Di-2-pyrazinylmethane." Available at: [Link]

  • MDPI. "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity." International Journal of Molecular Sciences. Available at: [Link]

  • Indian Academy of Sciences. "Some applications of 13C NMR spectroscopy in heterocyclic structure assignments." Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides." Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

  • PubMed, National Library of Medicine. "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity." International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Note: 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Discovery Scientists, and Pharmaceutical Process Engineers

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrazine ring is a highly privileged, nitrogen-rich heterocyclic framework[1]. It is widely deployed in the rational design of targeted therapeutics, particularly small-molecule kinase inhibitors, due to its excellent hydrogen-bonding capabilities and favorable bioisosteric relationship with pyridine and benzene[2].

The compound 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine represents a highly functionalized, versatile building block designed to accelerate hit-to-lead optimization. This scaffold strategically combines three critical pharmacophoric elements:

  • The Pyrazine Core: Acts as a robust hydrogen bond acceptor, frequently utilized to anchor molecules to the backbone NH residues within the ATP-binding hinge region of kinases[2].

  • The 2-Chloro Substituent: Serves as a highly activated electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the C2 position[3].

  • The 3-(Ethoxymethyl)piperidin-1-yl Group: Introduces critical steric bulk and a defined 3D vector to occupy hydrophobic selectivity pockets. The ethoxymethyl ether acts as a flexible hydrogen-bond acceptor, modulating the compound's lipophilicity (LogP) and improving aqueous solubility without violating Lipinski's Rule of Five.

Physicochemical Profiling & Pharmacophore Analysis

Understanding the physicochemical boundaries of a starting building block is critical to ensure that downstream functionalization does not push the final active pharmaceutical ingredient (API) outside of drug-like chemical space.

Table 1: Predicted Physicochemical Properties of the Scaffold

PropertyValueDrug-Discovery Implication
Molecular Weight 255.75 g/mol Leaves ~245 Da of "budget" for C2-functionalization before exceeding the 500 Da limit.
Hydrogen Bond Acceptors (HBA) 4Excellent for interacting with solvent-exposed regions or kinase hinge residues.
Hydrogen Bond Donors (HBD) 0Allows the introduction of HBDs during C2-coupling without exceeding permeability limits.
Rotatable Bonds 4Maintains a balance between conformational flexibility and entropic penalty upon target binding.
Estimated LogP ~2.8Optimal lipophilicity; ensures the scaffold is soluble in both aqueous assays and organic reaction media.

Mechanistic Insights: Transition-Metal Catalysis on Electron-Deficient Pyrazines

The synthetic utility of 2-chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine relies heavily on the electronic nature of the pyrazine ring. The two nitrogen atoms in the diazine system inductively withdraw electron density from the carbon framework. This renders the C-Cl bond highly polarized and exceptionally susceptible to oxidative addition by electron-rich Palladium(0) species[4].

Causality in Reaction Design
  • Why use biphasic solvent systems in Suzuki couplings? The oxidative addition of Pd(0) into the pyrazine C-Cl bond is rapid, making transmetalation the rate-limiting step. Biphasic systems (e.g., 1,4-Dioxane/Water) dissolve both the organic pyrazine/boronic acid and the inorganic base (e.g., Na₂CO₃). The aqueous base is required to form a reactive palladium-hydroxo complex, which undergoes transmetalation significantly faster than the neutral palladium-halide complex[3].

  • Why use bulky, electron-rich ligands in C-N couplings? Pyrazine nitrogens are excellent Lewis bases and can competitively bind to the palladium center, forming inactive "dead-end" complexes. Utilizing sterically demanding, electron-rich bidentate ligands (like XantPhos) or specialized Buchwald ligands (like BrettPhos) prevents off-target nitrogen coordination and accelerates the final reductive elimination step to form the new C-N bond[4].

Visualizing the Drug Discovery Workflow

The following diagram illustrates the logical progression from this specific chloropyrazine building block to a biologically active kinase inhibitor.

G A 2-Chloro-3-(3-(ethoxymethyl) piperidin-1-yl)pyrazine B Palladium-Catalyzed Cross-Coupling A->B Electrophilic C-Cl Activation C Functionalized Pyrazine Intermediate B->C C-C / C-N Bond Formation D Kinase ATP-Pocket Hinge Binding C->D Lead Optimization & Screening

Workflow from chloropyrazine scaffold to targeted kinase pathway inhibition.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol details the functionalization of the C2 position with an arylboronic acid to generate a biaryl motif, a fundamental structure in drug discovery[3].

Reagents:

  • 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (Degassed, 10 mL)

Step-by-Step Methodology:

  • Atmosphere Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrazine building block, the arylboronic acid, and the Pd(dppf)Cl₂ catalyst. Seal the flask with a rubber septum.

  • Degassing (Critical Step): Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane, followed by the 2.0 M aqueous Na₂CO₃ solution.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours.

  • In-Process Monitoring (Self-Validation): Sample the organic layer for LC-MS analysis. The reaction is complete when the starting material peak disappears and the characteristic 3:1 isotopic chlorine pattern (M / M+2) is replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite. Causality: Celite filtration efficiently removes precipitated "palladium black," preventing heavy metal contamination during downstream biological assays. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol establishes a C2-N linkage, a motif frequently utilized to create hinge-binding aminopyrazine cores[2].

Reagents:

  • 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme moisture sensitivity of NaOtBu, weigh the base, Pd₂(dba)₃, and BrettPhos into a dry reaction vial inside an argon-filled glovebox.

  • Pre-activation: Add anhydrous toluene (5 mL) and stir the catalyst mixture at room temperature for 10 minutes until a deep red/purple color develops, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: Add the chloropyrazine and the amine dissolved in the remaining toluene (5 mL). Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Quenching & Isolation: Cool to room temperature and quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base. Extract with Dichloromethane (3 x 10 mL). Dry the combined organics over MgSO₄, concentrate, and purify via reverse-phase HPLC for biological testing.

Data Presentation: Optimization of C2-Functionalization

To guide process scale-up, the following table summarizes typical reaction optimizations for the C2-functionalization of highly substituted chloropyrazines.

Table 2: Catalyst and Base Screening for Pyrazine C2-Cross-Couplings

Reaction TypeCatalyst SystemBase / SolventTemp (°C)Expected Yield (%)Mechanistic Observation
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃ / Toluene:EtOH:H₂O8565 - 75%Standard conditions; prone to protodeboronation of electron-poor boronic acids.
Suzuki-Miyaura Pd(dppf)Cl₂Na₂CO₃ / 1,4-Dioxane:H₂O9085 - 95%Bidentate ligand prevents catalyst degradation; highly efficient transmetalation[3].
Buchwald-Hartwig Pd(OAc)₂ / BINAPCs₂CO₃ / Toluene100< 30%Sluggish reductive elimination; competitive pyrazine coordination.
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBu / Toluene10080 - 90%Bulky ligand enforces mono-ligation, accelerating C-N bond formation[4].

References

  • Source: MDPI (Molecules)
  • Source: Royal Society of Chemistry (RSC)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Pyrazine derivatives: A patent review (June 2012-present)
  • Source: National Institutes of Health (PMC)

Sources

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Production and Manufacturing of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the scale-up and manufacturing of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine, a key heterocyclic intermediate in pharmaceutical synthesis. We move beyond a simple recitation of steps to deliver a strategic overview grounded in established chemical engineering principles and modern process analytical technology (PAT). This guide is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries who are tasked with transitioning complex molecules from laboratory-scale synthesis to robust, efficient, and safe pilot or commercial-scale manufacturing. We will detail a validated synthetic route, outline critical process parameters (CPPs), and provide comprehensive protocols for synthesis, purification, and quality control.

Introduction and Strategic Overview

The target molecule, 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine, is a substituted chloropyrazine. The pyrazine core is a vital scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The molecule's functionality—a reactive chlorine atom for further derivatization and a substituted piperidine moiety—makes it a valuable building block. The primary challenge in its production is the selective and efficient formation of the C-N bond between the pyrazine and piperidine rings on a large scale.

Our manufacturing strategy is centered on a Palladium-catalyzed Buchwald-Hartwig amination reaction. This choice is predicated on several factors that are critical for industrial-scale synthesis:

  • High Selectivity & Yield: Buchwald-Hartwig coupling is renowned for its ability to form C-N bonds with high efficiency, minimizing side-product formation which simplifies downstream purification.[2]

  • Favorable Reaction Conditions: Compared to classical nucleophilic aromatic substitution (SNAr), which may require harsh temperatures and pressures, modern Buchwald-Hartwig protocols often proceed under milder conditions, reducing energy costs and improving the safety profile.

  • Scalability: The catalysts and ligands for this reaction are commercially available, and numerous examples of its successful implementation on the kilogram scale and beyond have been published in process chemistry literature.[2][3]

The overall manufacturing workflow is designed around the principles of Quality by Design (QbD), where process understanding is paramount to ensuring final product quality.[4][5]

cluster_0 Raw Material Sourcing cluster_1 Core Synthesis cluster_2 Purification & Isolation cluster_3 Final Product RM1 2,3-Dichloropyrazine Reaction Buchwald-Hartwig Amination RM1->Reaction RM2 3-(Ethoxymethyl)piperidine RM2->Reaction RM3 Palladium Catalyst & Ligand RM3->Reaction RM4 Base & Solvent RM4->Reaction Quench Reaction Quench Reaction->Quench Workup Aqueous Workup & Phase Separation Quench->Workup Crystallization Crystallization Workup->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying QC Quality Control (QC) Testing Drying->QC Packaging Packaging & Labeling QC->Packaging API Final Product: 2-Chloro-3-(...) pyrazine Packaging->API

Caption: High-level manufacturing workflow for the target intermediate.

Detailed Synthesis Protocol: Laboratory Scale (100g)

This protocol establishes the baseline parameters and serves as the model for scale-up. The causality behind each step is explained to build process understanding.

Reagents and Materials
ReagentCAS No.MW ( g/mol )AmountMolesRationale
2,3-Dichloropyrazine4858-85-9148.98100 g0.671Starting electrophile.[6]
3-(Ethoxymethyl)piperidine134559-59-8143.23101.5 g0.709 (1.05 eq)Nucleophile; slight excess ensures full conversion of the starting material.
Palladium(II) Acetate3375-31-3224.500.75 g0.0033 (0.5 mol%)Catalyst precursor.
BrettPhos1028206-56-5536.683.6 g0.0067 (1.0 mol%)Bulky phosphine ligand essential for efficient catalytic turnover.
Sodium tert-butoxide865-48-596.1081 g0.843 (1.25 eq)Strong, non-nucleophilic base required to activate the catalyst and neutralize HCl byproduct.
Toluene108-88-392.141000 mL-Anhydrous solvent suitable for Buchwald-Hartwig reactions.
Equipment
  • 2L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with nitrogen inlet

  • Thermocouple

  • Heating mantle

  • Standard laboratory glassware for workup

Step-by-Step Procedure
  • Inert Atmosphere: Oven-dry all glassware and assemble the reactor setup. Purge the entire system with nitrogen for at least 30 minutes. Maintaining an inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen.[3]

  • Charge Reagents: To the flask, add 2,3-dichloropyrazine (100 g), sodium tert-butoxide (81 g), palladium(II) acetate (0.75 g), and BrettPhos (3.6 g).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (1000 mL) via cannula, followed by 3-(ethoxymethyl)piperidine (101.5 g).

  • Reaction: Begin vigorous stirring and heat the mixture to 90-95 °C. The reaction is typically exothermic upon initiation.

  • In-Process Control (IPC): After 4-6 hours, take a small aliquot, quench it with water, extract with ethyl acetate, and analyze by HPLC or TLC to monitor the disappearance of 2,3-dichloropyrazine. The reaction is complete when <1% of the starting material remains.

  • Quench: Cool the reaction mixture to room temperature. Slowly and carefully add 500 mL of water. Caution: The quench of unreacted sodium tert-butoxide is exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 2 x 300 mL of brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.

Purification: Crystallization

Column chromatography is not viable for large-scale production. Therefore, developing a robust crystallization protocol is essential.[7]

  • Solvent Screen: Dissolve a small amount of the crude product in various solvents (e.g., heptane, isopropanol, acetonitrile, methyl tert-butyl ether (MTBE)) at elevated temperatures and cool to determine an appropriate crystallization solvent or solvent system. A heptane/isopropanol system is often effective for compounds of this polarity.

  • Protocol: Dissolve the crude product in a minimal amount of hot isopropanol (e.g., 2 mL per gram of crude). While hot, slowly add heptane (e.g., 4-5 mL per gram of crude) until turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.

Scale-Up & Manufacturing Protocol (10 kg Scale)

Transitioning from the lab to a pilot plant requires significant changes to equipment and procedure to manage safety, heat transfer, and material handling.

Key Parameter Comparison
ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Rationale for Change
Reactor 2L Glass Flask200L Glass-Lined Steel ReactorMaterial compatibility and heat transfer efficiency.
Heating/Cooling Heating Mantle / Ice BathJacket with Thermal FluidPrecise and uniform temperature control is critical for managing exotherms and ensuring reproducibility.
Agitation Magnetic/Overhead StirrerMulti-impeller Agitator (e.g., Pfaudler)Ensures proper mixing in a large volume to avoid localized hot spots and concentration gradients.
Reagent Addition Manual AdditionMetering Pumps / Powder Dosing SystemControlled addition rates are crucial for safety and managing reaction kinetics.
Workup Separatory FunnelReactor Vessel (for quench and phase splits)Minimizes transfers and exposure; phase separations are done in the reactor.
Isolation Buchner FunnelFilter-Dryer (Nutsche Filter)Combines filtration, washing, and drying into a single, contained unit, improving efficiency and safety.
Manufacturing Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_final Final Phase prep1 Reactor Inerting Purge 200L Reactor with N2 prep2 Reagent Charging Charge Solids: 10kg 2,3-Dichloropyrazine, 0.81kg NaOtBu, Catalyst/Ligand prep1->prep2 react1 Solvent & SM Addition Add 100L Toluene via pump Add 10.15kg Amine via pump prep2->react1 react2 react2 react1->react2 react3 Cooling Cool reactor to 20-25°C react2->react3 workup1 Quench Slowly add 50L Water (monitor temp) react3->workup1 workup2 Phase Separation Settle and separate aqueous layer workup1->workup2 workup3 Transfer & Crystallization Transfer organic layer to crystallizer Add anti-solvent (Heptane) workup2->workup3 workup4 Isolation & Drying Filter product on Nutsche filter-dryer Wash with cold Heptane Vacuum dry at 40°C workup3->workup4 final1 QC Analysis Test against specifications workup4->final1 final2 Packaging Package approved material final1->final2

Caption: Step-by-step workflow for pilot-scale manufacturing.

Process Analytical Technology (PAT) for Enhanced Control

To ensure robust process control and quality, PAT tools should be implemented.[8][9] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[4][10]

  • In-situ FTIR/Raman Spectroscopy: An immersion probe can monitor the concentration of key species (reactant, product) in real-time. This provides a detailed kinetic profile of the reaction, allowing for precise determination of the reaction endpoint without manual sampling. This is a core principle of PAT, moving from offline testing to online, real-time analysis.[5]

  • Automated Temperature and Dosing Control: Integrating the reactor's temperature control unit and dosing pumps into a centralized control system allows for the creation of automated recipes. This ensures that heating ramps, addition rates, and reaction temperatures are identical for every batch, significantly improving batch-to-batch consistency.

Reactor Manufacturing Process (Reactor) PAT_Tool PAT Tool (e.g., In-situ FTIR) Reactor->PAT_Tool Real-time Measurement Output Desired Output (Product Quality) Reactor->Output Model Chemometric Model (Analyzes Data) PAT_Tool->Model Spectral Data Control Control System (Adjusts Parameters) Model->Control Process Understanding Control->Reactor Feedback Loop (e.g., adjust temp)

Caption: PAT feedback loop for real-time process control.

Analytical Methods and Quality Control Specifications

The final product must be tested against a pre-defined set of specifications to ensure its identity, purity, and quality.

TestMethodSpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline solidConfirms physical form and absence of gross discoloration.
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumConfirms the chemical structure of the molecule.
Identity Mass SpectrometryConforms to expected molecular weightConfirms the molecular weight and fragmentation pattern.
Purity (Assay) HPLC (UV, 254 nm)≥ 99.0%Quantifies the amount of the desired compound.
Impurity Profile HPLC (UV, 254 nm)Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.50%Controls the level of process-related impurities.
Residual Solvents GC-HSToluene: ≤ 890 ppmHeptane: ≤ 5000 ppmIsopropanol: ≤ 5000 ppmEnsures solvents used in the process are removed to acceptable levels (ICH Q3C limits).
Water Content Karl Fischer Titration≤ 0.5%Water can affect the stability and reactivity of the final product.

Safety, Health, and Environment (SHE)

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, lab coat, and chemical-resistant gloves.[11][12]

  • Handling Pyrazines: Pyrazine derivatives should be handled in a well-ventilated area or fume hood. Avoid inhalation of dusts or vapors.[13][14]

  • Sodium tert-butoxide: This is a corrosive and water-reactive solid. Handle under an inert atmosphere and add to solvents carefully.

  • Waste Disposal: Aqueous waste streams will be basic and contain residual organics; they must be neutralized and disposed of according to local regulations. Organic waste containing palladium should be segregated for potential metal recovery.

References

  • Axxence Aromatic GmbH. (n.d.). natural pyrazines 26.
  • Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Substituted Pyrazines from N-Allyl Malonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2013, November 30). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. Retrieved from [Link]

  • Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). PROCESS ANALYTICAL TECHNOLOGY (PAT) IN PHARMACEUTICAL MANUFACTURING: A REVIEW. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]

  • Organic Chemistry Highlights. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2024, September 17). Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. Retrieved from [Link]

  • ResearchGate. (2026, January 7). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Resolving common impurities in 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting center for the synthesis of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine . This guide is designed for process chemists and drug development professionals scaling up Nucleophilic Aromatic Substitution (SNAr) workflows.

The synthesis of this critical API intermediate relies on the desymmetrization of 2,3-dichloropyrazine via mono-amination. While the highly electron-deficient nature of the pyrazine system allows for rapid SNAr[1], it also introduces significant chemoselectivity challenges. Below, we dissect the mechanistic causes of common impurities and provide a self-validating protocol to ensure batch-to-batch reproducibility.

I. Mechanistic Pathway & Impurity Generation

To control an impurity, you must first understand its kinetic and thermodynamic origins. The diagram below illustrates the divergent pathways that lead to our target intermediate versus the two most common batch-ruining impurities: the Bis-adduct and the Hydroxy-adduct .

SNAr_Pathway SM 2,3-Dichloropyrazine (Electrophile) Product 2-Chloro-3-(3-(ethoxymethyl) piperidin-1-yl)pyrazine (Target API Intermediate) SM->Product S_NAr (1.05 eq Amine) Base, Solvent Amine 3-(ethoxymethyl)piperidine (Nucleophile) Amine->Product BisAdduct 2,3-Bis-substituted Pyrazine (Impurity A: Over-reaction) Product->BisAdduct Excess Amine High Temp (>25°C) OHAdduct Pyrazin-2-ol Derivative (Impurity B: Hydrolysis) Product->OHAdduct Trace H2O / OH- Competing Nucleophile

Mechanistic pathways for target synthesis and common impurity generation in pyrazine SNAr.

II. Quantitative Impurity Profile

During In-Process Control (IPC) monitoring via LC-MS (Reverse Phase C18), you should track the following species. The relative retention times (RRT) and mass-to-charge ratios are critical for rapid identification.

SpeciesMechanism of FormationRRT (Approx)m/z [M+H]⁺Acceptable LimitControl Strategy
Target Product Primary SNAr1.00256.1> 95.0%N/A
Bis-adduct Over-substitution (SNAr)1.45363.3< 2.0%Strict stoichiometry, T < 5 °C
Hydroxy-adduct Hydrolysis of C-Cl bond0.45238.1< 0.5%Anhydrous reagents, organic base
Unreacted SM Incomplete conversion0.60149.0< 1.0%Extended hold time, kinetic monitoring
III. Troubleshooting FAQs
Q1: Why am I seeing >5% of the 2,3-bis-substituted pyrazine impurity (m/z 363.3) in my crude mixture?

The Causality: The first nucleophilic attack on 2,3-dichloropyrazine is highly favored due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms[2]. However, the addition of the piperidine ring only partially deactivates the pyrazine core. If the local concentration of the amine is too high (e.g., rapid dumping of reagents) or if the thermal energy in the reactor exceeds the activation barrier for the second substitution, the remaining chlorine will undergo a secondary SNAr reaction[3]. The Resolution: You must control the kinetics. Switch from a batch addition to a controlled, dropwise addition of the amine over 60 minutes. Maintain the internal reactor temperature strictly between 0 °C and 5 °C during addition. Cap the amine stoichiometry at exactly 1.05 equivalents.

Q2: LC-MS shows a highly polar impurity at RRT 0.45 (m/z 238.1). How is this pyrazin-2-ol derivative forming?

The Causality: Halogenated pyrazines are notoriously susceptible to hydrolysis. If you are using an inorganic base (like K₂CO₃ or NaOH) in a solvent that hasn't been rigorously dried, trace water reacts with the base to generate hydroxide ions. Hydroxide is a hard, aggressive nucleophile that will outcompete your secondary amine to displace the chlorine, yielding a pyrazin-2-ol derivative (which typically tautomerizes to the pyrazinone)[4]. The Resolution: Eliminate water from the system. Transition to a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). Ensure your reaction solvent (e.g., Acetonitrile or DMF) has a water content of <100 ppm via Karl Fischer titration prior to initiating the reaction.

Q3: I stopped the reaction early to prevent bis-adduct formation, but now I have 4% unreacted 2,3-dichloropyrazine. How do I purge it?

The Causality: 2,3-Dichloropyrazine lacks the basic amine functionality present in your product. Because the piperidine nitrogen in your product is conjugated with the electron-deficient pyrazine ring, its basicity is significantly reduced, making standard acid-base extractions prone to product loss or unintended hydrolysis. The Resolution: Exploit solubility and volatility. 2,3-Dichloropyrazine is highly soluble in cold, non-polar solvents and is relatively volatile. You can purge residual starting material by crystallizing your target product from a biphasic mixture of heptane and methyl tert-butyl ether (MTBE) at -10 °C, leaving the unreacted starting material in the mother liquor.

IV. Self-Validating Experimental Protocol

To ensure high-fidelity synthesis, execute the following step-by-step methodology. This protocol includes built-in validation gates (IPC checks) that must be passed before proceeding to the next step.

Step 1: Reactor Preparation & Dehydration

  • Purge a jacketed glass reactor with dry N₂ for 15 minutes.

  • Charge the reactor with anhydrous Acetonitrile (10 volumes relative to SM).

  • Validation Gate 1: Perform Karl Fischer titration on the solvent. Do not proceed unless H₂O < 100 ppm.

Step 2: Electrophile & Base Charging

  • Charge 2,3-dichloropyrazine (1.00 eq, 1.0 wt) to the reactor. Stir until fully dissolved.

  • Charge DIPEA (1.50 eq) in one portion.

  • Cool the internal reactor temperature to 0 °C to 2 °C.

Step 3: Controlled Nucleophile Addition

  • Prepare a solution of 3-(ethoxymethyl)piperidine (1.05 eq) in anhydrous Acetonitrile (2 volumes).

  • Begin dropwise addition of the amine solution via an addition funnel or dosing pump.

  • Validation Gate 2: Monitor the internal temperature probe. Adjust the dosing rate to ensure the internal temperature never exceeds 5 °C.

Step 4: Reaction Maturation & IPC

  • Once addition is complete, maintain stirring at 5 °C for 2 hours.

  • Validation Gate 3: Pull a 0.5 mL aliquot, quench in 1 mL of 50/50 MeCN/H₂O, and run LC-MS.

    • Pass Criteria: Target Product > 95%, Unreacted SM < 1.0%, Bis-adduct < 2.0%.

    • Intervention: If SM > 1.0%, continue stirring for 1 additional hour. Do NOT add more amine.

Step 5: Quench and Isolation

  • Quench the reaction by adding cold purified water (15 volumes) dropwise, maintaining temperature < 10 °C.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine (5 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Gate 4: Perform quantitative NMR (qNMR) or HPLC assay on the crude oil to confirm purity before downstream processing.

V. References
  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation National Institutes of Health (NIH)[Link]

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Reducing thermal degradation of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

A Guide to Mitigating Thermal Degradation During Storage and Handling

Welcome to the technical support center for 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine. As Senior Application Scientists, we understand the critical importance of maintaining the stability and purity of active pharmaceutical ingredients (APIs) throughout the drug development lifecycle. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of this promising heterocyclic compound. We will delve into the causality behind its instability and provide field-proven protocols to ensure the integrity of your experiments.

Section 1: Understanding the Stability Profile

This section addresses fundamental questions regarding the inherent stability of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine.

FAQs: Core Stability Characteristics

Q1: What makes this molecule susceptible to thermal degradation?

A: The structure of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine contains several functionalities prone to degradation under thermal stress. The primary points of instability are:

  • The Chloro-Pyrazine System: The electron-withdrawing nature of the pyrazine ring activates the chlorine atom for nucleophilic substitution, particularly hydrolysis, which can be accelerated by heat and moisture.[1] Heteroaromatic sulfonyl chlorides, a related class, also show significant stability issues, highlighting the reactivity of halogenated heterocycles.[2]

  • Pyrazine Ring Nitrogens: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, potentially forming N-oxides. This is a common degradation pathway for nitrogen-containing heterocyclic compounds, especially in the presence of trace peroxides from excipients or atmospheric oxygen.[3][4]

  • Ether Linkage and Piperidine Ring: The ethoxymethyl side chain and the piperidine ring contain carbon-hydrogen bonds adjacent to heteroatoms (oxygen and nitrogen), which are susceptible to auto-oxidation via hydrogen atom abstraction, forming radical intermediates that can lead to a cascade of degradation products.[4]

Q2: What are the most common degradation products I should expect to see?

A: Based on the molecule's structure, the most likely degradation products arise from hydrolysis and oxidation.

  • Hydrolysis Product: Replacement of the chlorine atom with a hydroxyl group to form 2-Hydroxy-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine. In the presence of water, some chlorinated compounds can slowly hydrolyze, forming HCl, which can further catalyze degradation.[1]

  • Oxidation Products: Formation of N-oxides on one or both of the pyrazine nitrogen atoms. Oxidation could also occur on the piperidine ring. Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) are essential to confirm these pathways.[5][6]

Q3: What external factors can accelerate the degradation of this compound?

A: Several environmental and formulation factors can significantly increase the rate of degradation:

  • Temperature: As a general rule, reaction rates increase with temperature. Storage above recommended conditions is the primary cause of thermal degradation.[7]

  • Humidity/Moisture: Water can act as a reactant in hydrolysis. High humidity environments or the presence of moisture in excipients can accelerate the formation of the hydroxylated impurity.[6] It is crucial to exclude moisture during storage.[8]

  • Light: Photolysis can be a concern for many heterocyclic APIs. Light can catalyze oxidative processes or lead to other rearrangements.[5][6] Photostability studies as per ICH Q1B guidelines are recommended.

  • Incompatible Excipients: Reactive impurities within excipients are a major cause of API degradation.[3][9] Common culprits include peroxides in polymers like povidone, or reducing sugars in lactose that can initiate Maillard reactions if the molecule had a primary/secondary amine (though less likely for this specific tertiary amine structure, other interactions are possible).[9]

  • Oxygen: The presence of atmospheric oxygen, especially in the headspace of a storage container, can promote oxidative degradation.[4]

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues you may encounter during your work.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and resolving stability issues.

G cluster_0 Observation cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Action observe Degradation Suspected (e.g., Color Change, New HPLC Peak) char Characterize Degradant(s) (LC-MS, NMR) observe->char Analytical review Review Storage Conditions (Temp, Humidity, Light, Headspace) observe->review Procedural excipient Assess Excipient Compatibility (Review Data, Perform Screening) observe->excipient Formulation cause_hydro Hydrolysis char->cause_hydro -OH Impurity Found cause_oxi Oxidation char->cause_oxi N-Oxide Found review->cause_hydro High Humidity review->cause_oxi Oxygen Exposure cause_excip Excipient Incompatibility excipient->cause_excip action_storage Optimize Storage (Lower Temp, Add Desiccant, Inert Atmosphere) cause_hydro->action_storage cause_oxi->action_storage action_stabilizer Add Stabilizer (Antioxidant, Chelating Agent) cause_oxi->action_stabilizer action_excipient Select Inert Excipients cause_excip->action_excipient

Caption: Troubleshooting workflow for stability issues.

Common Scenarios and Solutions
Symptom / Observation Potential Root Cause Recommended Action & Explanation
"My solid API has developed a yellowish or brownish tint over time." Oxidative Degradation. The formation of colored degradation products is a common sign of oxidation, particularly in nitrogen-containing heterocycles.[10]1. Analyze the sample using a stability-indicating HPLC method to confirm the presence of new impurities. 2. Review storage atmosphere. Store the API under an inert atmosphere (nitrogen or argon) to displace oxygen.[8] 3. Re-evaluate storage temperature. Ensure storage is at the recommended low temperature (see Section 3).
"I'm seeing a new, more polar peak in my reverse-phase HPLC chromatogram." Hydrolysis. The replacement of the chlorine with a hydroxyl group (-OH) will typically decrease the hydrophobicity of the molecule, leading to an earlier elution time (more polar) in reverse-phase HPLC.1. Confirm identity of the new peak using LC-MS to check for the expected mass of the hydrolyzed product. 2. Control humidity. Store the API in a desiccator or with a desiccant pouch. Ensure all excipients are thoroughly dried before formulation.[1]
"The potency of my API has dropped significantly, but I don't see one major degradant, just several small new peaks." Complex Degradation Cascade or Excipient Incompatibility. This can happen if the primary degradant is itself unstable, or if reactive impurities in an excipient are catalyzing multiple degradation pathways.[3]1. Conduct a forced degradation study (see Protocol 2) to understand the degradation profile under various stress conditions (acid, base, oxidation, heat). This helps in identifying the potential pathways.[7][11] 2. Perform an excipient compatibility study (see Protocol 3) by mixing the API with individual excipients and storing under accelerated conditions (e.g., 40°C/75% RH).[9][12]

Section 3: Preventative Measures and Protocols

Proactive measures are the most effective way to ensure the long-term stability of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine.

Recommended Storage and Handling

Proper storage is the first line of defense against degradation.

Parameter Condition Rationale
Temperature 2-8°CReduces the kinetic rate of all potential degradation reactions. The temperature of bulk liquid during storage should generally not exceed 30°C for chlorinated compounds.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric oxygen, preventing oxidative degradation.[4] Transport and handling should be done under a nitrogen blanket to exclude moisture as well.[1]
Humidity Store with Desiccant / Low RHMinimizes water availability for hydrolysis of the chloro group.[6]
Light Amber Vial / Protect from LightPrevents potential photolytic degradation.[5]
Container Tightly Sealed Glass or Stainless SteelCarbon steel is common for bulk storage of chlorinated solvents, but for high-purity API use, glass or stainless steel is preferred to prevent contamination.[13] The container must be impervious to the compound and its vapors.[1]
Visualizing Potential Degradation Pathways

Understanding the chemical transformations is key to preventing them.

G parent 2-Chloro-3-(3-(ethoxymethyl) piperidin-1-yl)pyrazine (Parent API) hydrolysis 2-Hydroxy-3-(3-(ethoxymethyl) piperidin-1-yl)pyrazine (Hydrolysis Product) parent->hydrolysis + H₂O (Heat, Moisture) n_oxide Pyrazine N-Oxide Derivative (Oxidation Product) parent->n_oxide + [O] (Air, Peroxides)

Caption: Primary thermal degradation pathways.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for separating the parent API from its primary potential degradants. Method validation according to ICH Q2(R1) guidelines is required.

  • Instrumentation:

    • HPLC system with UV/Vis or DAD detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for optimal wavelength; pyrazines typically absorb around 270-310 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

  • Analysis:

    • Inject a blank (diluent), a standard solution of the API, and the sample solution.

    • The method is considered stability-indicating if the degradation products are resolved from the parent peak and from each other.

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) is crucial for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[5][11] A target degradation of 5-20% is typically recommended to avoid secondary degradation.[11]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., Acetonitrile/Water).

  • Stress Conditions: Expose the API solution (and solid API where applicable) to the following conditions in parallel. Include a control sample protected from stress.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal (Solution): Heat the stock solution at 60°C for 48 hours.

    • Thermal (Solid): Store solid API at 60°C for 1 week.

    • Photolytic: Expose solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acid and base samples before dilution.

    • Dilute to the target concentration and analyze using the stability-indicating HPLC method (Protocol 1).

    • Use a DAD and Mass Spectrometer to help identify and characterize the resulting degradation peaks.

Protocol 3: Excipient Compatibility Screening

This study helps identify excipients that may cause degradation.[9][12]

  • Preparation:

    • Select a range of common excipients (e.g., microcrystalline cellulose, lactose, povidone, croscarmellose sodium, magnesium stearate).

    • Create binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient).

    • Create a "wet" sample for each mixture by adding 5-10% w/w water to simulate high humidity conditions.

    • Prepare a control sample of the neat API.

  • Storage:

    • Place all samples (dry mixes, wet mixes, and neat API) in vials and store under accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks.

  • Analysis:

    • At pre-determined time points (e.g., 1, 2, and 4 weeks), analyze the samples using the stability-indicating HPLC method.

    • Compare the chromatograms of the mixtures to the neat API control. Significant formation of new peaks or loss of the parent API in a specific mixture indicates a potential incompatibility.[3]

By implementing these diagnostic and preventative strategies, researchers can significantly reduce the risk of thermal degradation, ensuring the quality and reliability of their data and the integrity of their final product.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • BenchChem. (2025, December). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Journal of the American Chemical Society. (2025, May 6). Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+.
  • MDPI. (2022, March 2). Stability of Manganese(II)
  • Lang, D. et al. (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech.
  • European Chlorinated Solvents Association.
  • Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology.
  • EFSA FEEDAP Panel. (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal.
  • Cmelik, R., et al. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. In Pharmaceutical Development and Technology.
  • Olan. (2024, June 14). Hydrolysis Stabilizers – The Key to Extending Product Shelf Life.
  • Google Patents. (1989).
  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Langbein, D., & Dave, M. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • Scientech.
  • BenchChem. (2025).
  • Journal of Pharmaceutical Science and Bioscientific Research. (2019, April 30). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product.
  • Veeprho. (2024, December 27).
  • ResearchGate. (2026, March 10).
  • European Chlorinated Solvents Association.
  • Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences.

Sources

Minimizing solvent retention in 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine lyophilization

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Solvent Retention in 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine Lyophilization

Introduction: The Challenge of Co-Solvent Lyophilization

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with lyophilizing 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine, a small molecule that often requires a co-solvent system, such as tert-Butyl alcohol (TBA) and water, to ensure solubility and achieve a stable, elegant lyophilized cake.

While co-solvent systems offer significant advantages, they also introduce complexities, most notably the risk of retaining the organic solvent in the final product.[1] High residual solvent levels can impact drug product stability, safety, and efficacy. This guide provides in-depth, cause-and-effect troubleshooting advice and foundational knowledge to help you systematically diagnose and resolve issues related to solvent retention in your lyophilization process.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles governing co-solvent lyophilization.

Q1: Why is a tert-Butyl Alcohol (TBA)/water co-solvent system commonly used for small molecules like 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine?

A1: A TBA/water system is often selected for several compelling reasons:

  • Enhanced Solubility: Many small molecules, particularly those with hydrophobic moieties, exhibit poor solubility in water alone. TBA can significantly increase the solubility of these compounds, enabling a practical concentration for formulation.[2][3][4]

  • Improved Cake Morphology: TBA has a high freezing point (approx. 24°C) and sublimes readily.[5] When frozen, it forms large, needle-shaped crystals that create a porous and structurally robust cake.[6] This structure facilitates more efficient vapor flow during primary drying, reducing resistance and shortening cycle times.[5]

  • Faster Drying Times: The high vapor pressure of TBA compared to water allows for sublimation at warmer temperatures, which can dramatically reduce the duration of the primary drying phase.[4][5]

Q2: What are the most critical thermal properties I must determine before developing a lyophilization cycle for my compound?

A2: To design a rational and robust lyophilization cycle, you must characterize the formulation's thermal behavior. The two most critical parameters are:

  • Glass Transition Temperature of the Maximally Freeze-Concentrated Solute (Tg'): For amorphous or partially amorphous systems, Tg' represents the temperature at which the solute molecules in the interstitial regions between ice crystals transition from a rigid, "glassy" state to a more mobile, "rubbery" state.[7][8] Operating the primary drying phase above the Tg' can lead to a loss of structural integrity.

  • Collapse Temperature (Tc): This is the temperature at which the lyophilized cake macroscopically loses its structure during primary drying.[8][9] Tc is considered the absolute maximum product temperature that can be tolerated. It is typically a few degrees higher than Tg' and is best determined experimentally using a freeze-dry microscope (FDM).[8][9]

  • Eutectic Melting Temperature (Te): For crystalline formulations, this is the lowest melting point of the mixture of components. In a TBA/water system, a eutectic is formed between TBA-hydrates and ice. A recent study identified a eutectic at approximately -8°C for a 22.5% w/w TBA solution.[2][3][10] Drying must occur below this temperature to prevent melting.

Q3: How does the freezing rate impact the final product and solvent retention?

A3: The freezing step is the foundation of the entire lyophilization process and critically influences the final cake structure.[11][12]

  • Slow Freezing: Generally promotes the formation of large ice crystals. This creates a more open, porous network in the dried cake, which lowers the resistance to water vapor flow during sublimation. The result is often a shorter primary drying time and a lower risk of solvent entrapment.[12][13][14]

  • Fast Freezing: Leads to the formation of numerous small ice crystals.[12][15][16] This results in a denser cake with smaller pores, which increases the resistance to vapor flow. Consequently, primary drying times are longer, and there is a higher propensity for trapping residual solvent within the fine pore structure.[12]

Troubleshooting Guide: High Residual Solvents & Cake Defects

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My final product shows high levels of residual TBA (>5000 ppm). What are the primary causes and how can I reduce it?

A4: High residual TBA is a common but solvable issue. The root causes typically lie within the freezing or drying stages of your process.

dot

start High Residual TBA Detected check_freezing Step 1: Evaluate Freezing Protocol start->check_freezing Begin Diagnosis freezing_rate Was the freezing rate too fast? check_freezing->freezing_rate check_primary Step 2: Evaluate Primary Drying primary_temp Was Product Temp (Tp) > Tc? check_primary->primary_temp check_secondary Step 3: Evaluate Secondary Drying secondary_temp Was secondary drying temp too low? check_secondary->secondary_temp annealing_step Was an annealing step included? freezing_rate->annealing_step No sol_slow_freeze Action: Implement a slower freezing ramp (e.g., 0.5-1.0°C/min). This creates larger pores for easier solvent escape. freezing_rate->sol_slow_freeze Yes annealing_step->check_primary Yes sol_add_anneal Action: Add an annealing step. Hold product at -10°C to -15°C for 2-4 hours to promote ice crystal growth. annealing_step->sol_add_anneal No primary_pressure Was chamber pressure too high? primary_temp->primary_pressure No sol_lower_primary_temp Action: Lower shelf temperature to keep product safely below Tc. Prevents micro-collapse which traps solvent. primary_temp->sol_lower_primary_temp Yes primary_pressure->check_secondary No sol_lower_pressure Action: Lower chamber pressure (e.g., to 50-100 mTorr). Increases the driving force for sublimation. primary_pressure->sol_lower_pressure Yes secondary_time Was secondary drying time too short? secondary_temp->secondary_time Yes sol_increase_secondary_temp Action: Increase shelf temperature (e.g., to 25-40°C). Provides energy to desorb bound solvent. secondary_temp->sol_increase_secondary_temp No sol_increase_secondary_time Action: Extend drying time. Ensure endpoint detectors (e.g., Pirani) show a stable, low pressure. secondary_time->sol_increase_secondary_time No

Caption: Troubleshooting Decision Tree for High Residual TBA.

Detailed Explanation:

  • Inadequate Pore Formation (Freezing Phase): As discussed in Q3, fast freezing creates small pores that impede solvent vapor from escaping.

    • Solution: Employ a slower, controlled freezing rate (e.g., 0.5°C/min). Additionally, incorporate an annealing step.[14][17][18] Annealing involves holding the frozen product at a temperature above its Tg' (e.g., -15°C) for several hours. This allows smaller ice crystals to melt and larger ones to grow (Ostwald ripening), resulting in a more homogenous and porous cake structure, which can dramatically improve solvent removal.[14][17][19]

  • Micro-collapse During Primary Drying: If the product temperature exceeds the collapse temperature (Tc), even in microscopic regions, the cake structure can weaken and sag. This closes off the escape pathways for the solvent, trapping it within the solid matrix.

    • Solution: Ensure your primary drying shelf temperature is set so that the product temperature remains at least 2-3°C below the Tc. Use thermocouples to monitor product temperature in real-time.

  • Inefficient Secondary Drying (Desorption): After all the ice is sublimated, a significant amount of solvent can remain bound to the surface of the product. Secondary drying is designed to provide enough thermal energy to break these bonds and remove this residual solvent via desorption.

    • Solution: Ensure the secondary drying phase is sufficiently long and at an appropriate temperature. A gradual ramp to a higher shelf temperature (e.g., 25°C or higher, provided the molecule is stable) for an extended period (6-12 hours) is often necessary to reduce bound solvent to acceptable levels.[20]

Q5: My lyophilized cake collapsed or appears shrunken and melted. What went wrong?

A5: Cake collapse is a classic sign that the product temperature exceeded its critical collapse temperature (Tc) during primary drying.[8][21] When this happens, the amorphous freeze-concentrate loses its structural rigidity, and the elegant porous cake structure gives way to a dense, glassy plug.

  • Primary Cause: The shelf temperature during primary drying was too high, which transferred too much heat to the product and raised its temperature above Tc.

  • Solution:

    • Accurately Determine Tc: Use a Freeze-Dry Microscope (FDM) on your specific formulation to visually identify the onset of collapse.

    • Redesign the Cycle: Set the primary drying shelf temperature to a level that maintains the product temperature several degrees below the determined Tc.

    • Consider Formulation: If Tc is very low (e.g., below -40°C), making the process impractically long, consider adding a cryoprotectant/bulking agent (like sucrose, trehalose, or mannitol) to the formulation to raise the Tc.

Q6: I am observing significant vial-to-vial differences in cake appearance and residual solvent levels. What causes this heterogeneity?

A6: Vial-to-vial heterogeneity is often linked to inconsistencies in the freezing process, particularly the ice nucleation temperature. Vials at the edge of a shelf experience different heating/cooling dynamics than those in the center.[21]

  • Cause: Stochastic (random) nucleation of ice. Vials nucleate at different temperatures and times, leading to a wide distribution of ice crystal sizes and, consequently, different drying rates across the batch.[17]

  • Solutions:

    • Controlled Nucleation: Implement a controlled nucleation technology (e.g., pressurization-depressurization or ice fog techniques). This induces all vials to nucleate simultaneously at a warmer temperature, resulting in larger, more uniform ice crystals across the entire batch and significantly reducing heterogeneity.[19]

    • Annealing: As mentioned in Q4, annealing is highly effective at homogenizing the ice crystal structure across vials, even after stochastic nucleation.[14][17] It normalizes the different initial structures, leading to more consistent drying behavior.

Experimental Protocols & Data

This section provides standardized methods for characterization and processing.

Protocol 1: Determination of Critical Temperatures using DSC

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg') of your formulation.

Methodology:

  • Accurately weigh 10-15 mg of your liquid formulation into a DSC pan.

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Cooling Phase: Equilibrate the sample at 25°C. Ramp down to -70°C at a controlled rate of 5°C/min.

  • Heating Phase: Hold at -70°C for 5 minutes to ensure thermal equilibrium.

  • Ramp up from -70°C to 25°C at a rate of 10°C/min.

  • Analysis: Analyze the heating thermogram. The Tg' is observed as a step-change (a shift in the baseline) in the heat flow curve. The onset of this transition is typically reported as the Tg'.[22] Any sharp endothermic peaks would indicate eutectic melting events (Te).

Protocol 2: Baseline Lyophilization Cycle for TBA/Water Systems

Use this cycle as a starting point for optimization. Note: This is a conservative cycle and must be adapted based on your product's specific thermal characteristics (Tg'/Tc).

StageStepShelf Temp. (°C)Ramp Rate (°C/min)Hold Time (min)Vacuum (mTorr)
Freezing 1. Loading5-30-
2. Cooling-450.5120-
3. Annealing (Optional but Recommended)-151.0180-
4. Re-Freezing-451.0120-
Primary Drying 5. Evacuation-45--100
6. Ramping-200.2-100
7. Holding-20-3600100
Secondary Drying 8. Ramping250.3-100
9. Holding25-720100
Protocol 3: Quantification of Residual Solvents by Headspace GC (HS-GC)

Gas Chromatography is the standard method for accurately quantifying residual solvents.[23][24][25]

Methodology:

  • Sample Preparation: In a headspace vial, accurately weigh a specific amount of the lyophilized product (e.g., 50 mg). Add a precise volume of a suitable diluent in which the product is soluble but does not interfere with the analysis (e.g., Dimethyl sulfoxide - DMSO).

  • Vial Sealing: Immediately seal the vial with a septum and crimp cap.

  • Incubation: Place the vial in the headspace auto-sampler, which heats the sample to a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes).[25] This allows the volatile solvents (water, TBA) to partition into the gas phase (headspace) above the liquid.

  • Injection: A sample of the gas from the headspace is automatically injected into the Gas Chromatograph.

  • Separation & Detection: The solvents are separated on a suitable GC column (e.g., a G43 or G16 phase as per USP <467>) and detected by a Flame Ionization Detector (FID).[26]

  • Quantification: The concentration of each solvent is determined by comparing the peak area from the sample to the peak areas of a standard curve prepared with known concentrations of TBA and water.

References
  • S. L. Nail et al., "Imaging Techniques to Characterize Cake Appearance of Freeze-Dried Products," Journal of Pharmaceutical Sciences, 2019.
  • S. L. Nail et al., "Imaging Techniques to Characterize Cake Appearance of Freeze-Dried Products," PubMed, 2018.
  • J. Sonje and R. Suryanarayanan, "A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals," Physical Chemistry Chemical Physics, 2020.
  • Various Authors, "IMAGE-BASED CHARACTERIZATION - Non-Invasive, Quantitative Characterization of Lyophilized Drug Product Using Three-Dimensional X-Ray Microscopy Analytics," Drug Development and Delivery, 2020.
  • Various Authors, "Lyophilization Presents Complex Challenges," BioPharm Intern
  • G.
  • Various Authors, "Product Characterization," Lyophiliz
  • J. Sonje and R. Suryanarayanan, "A refined phase diagram of the: Tert-butanol-water system and implications on lyophilization process optimization of pharmaceuticals," University of Minnesota Experts, 2020.
  • Various Authors, "A Review on Freeze Drying of Drugs with tert-Butanol (TBA)
  • Various Authors, "Lyophilization of Small-Molecule Injectables: An Industry Perspective," Pharma Excipients, 2020.
  • P. C. T. Tang, "Characterization and Quantification of Lyophilized Product Appearance and Structure," Biopharma Technology Limited, 2010.
  • Various Authors, "Lyo 101: Challenges & Solutions in Lyophilization Cycle Development," AST, Inc., 2024.
  • Various Authors, "Challenges and trends in lyophiliz
  • H. de Waard et al., "Controlled Crystallization During Freeze-Drying," Pharmaceutical Technology, 2026.
  • Various Authors, "Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophiliz
  • Various Authors, "Lyophilization Cycle Optimiz
  • S. K. K. et al., "Influence of Freezing Parameters on the Formation of Internal Porous Structure and Its Impact on Freeze-Drying Kinetics," MDPI, 2021.
  • Various Authors, "Freezing 101 As It Applies to Freeze-Drying," Millrock Technology.
  • S. Wittaya-areekul and S. Nail, "Practical aspects of lyophilization using non-aqueous co-solvent systems," Semantic Scholar.
  • Various Authors, "Measurement of Glass Transition Temperature (Tg)
  • J. Sonje, "Role of Organic Co-Solvent (t-Butanol) in Frozen and Freeze-Dried Formulations," NETZSCH Analyzing & Testing, 2021.
  • S. P. Duddu et al., "Effect of glass transition temperature on the stability of lyophilized formulations containing a chimeric therapeutic monoclonal antibody," PubMed, 1997.
  • H. Gieseler, "A significant comparison between collapse and glass transition temperatures," European Pharmaceutical Review, 2008.
  • A. Kasraian and E. L.
  • J. Sonje and R. Suryanarayanan, "A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals," OSTI.GOV, 2020.
  • Various Authors, "Impact of annealing and controlled ice nucleation on properties of a lyophilized 50mg/ml MAB formul
  • S. L. Nail et al.
  • J. A. Searles et al., "Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine T(g)
  • Z. H. L. et al., "Ice Crystal Sizes and Their Impact on Microwave Assisted Freeze Drying," University of Hertfordshire Research Profiles, 2004.
  • Various Authors, "Tert-Butanol: a tertiary alcohol and freeze-drying stage," ChemicalBook, 2023.
  • W.
  • M. K. et al., "Analytical methods for residual solvents determination in pharmaceutical products," Acta Poloniae Pharmaceutica, 2011.
  • Various Authors, "Liposome Residual Solvent Analysis," CD Formul
  • J. A. Searles et al., "Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine T(g)
  • Various Authors, "Residual Moisture Testing Methods for Lyophilized Drug Products," Pharmaceutical Technology, 2018.
  • M. K. et al., "ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS," Acta Poloniae Pharmaceutica, 2011.
  • Various Authors, "Evaluating the impact of annealing and radiative cooling on a PEGylated peptide formulation subjected to continuous spin-freeze-drying," ResearchG
  • Various Authors, "Residual Solvent Analysis of Pharmaceutical Products," Agilent Technologies, 2017.

Sources

Validation & Comparative

The Strategic Advantage of the Pyrazine Scaffold: A Comparative Guide to Substituted Pyrazines in Kinase-Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pyrazine core has emerged as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties, synthetic tractability, and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth comparison of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine against other substituted pyrazines, with a particular focus on their application in the highly competitive field of kinase inhibitor design. While specific experimental data for 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is not yet publicly available, this guide will leverage data from structurally similar pyrazine derivatives to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

The Pyrazine Nucleus: A Versatile Player in Medicinal Chemistry

The six-membered aromatic pyrazine ring, containing two nitrogen atoms in a 1,4-para arrangement, offers a unique combination of features that are highly advantageous in drug design.[3] The electron-withdrawing nature of the two nitrogen atoms creates an electron-deficient ring system, which influences the molecule's pKa, metabolic stability, and potential for hydrogen bonding.[4][5] These characteristics are pivotal for establishing high-affinity interactions with biological targets, particularly the ATP-binding pocket of kinases.[5][6]

The pyrazine scaffold is a key component in numerous FDA-approved drugs, demonstrating its clinical significance across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][7]

Kinase Inhibition: A Key Battleground for Pyrazine Derivatives

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific amino acid residues in proteins.[8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][8] Substituted pyrazines have proven to be particularly effective as kinase inhibitors, often acting as ATP-competitive inhibitors that occupy the adenosine triphosphate (ATP) binding site, thereby preventing the transfer of a phosphate group to the substrate protein.[8]

This guide will focus on the comparative analysis of pyrazine derivatives targeting two key kinase families: Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs), both of which are critical mediators of immune and inflammatory responses.

Comparative Analysis of Substituted Pyrazines as Kinase Inhibitors

While the specific biological target of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine has not been disclosed in the public domain, its structural features—a 2-chloropyrazine core substituted with a piperidine moiety—are characteristic of a number of potent kinase inhibitors. The following sections will compare the performance of various substituted pyrazines against Syk and JAK kinases, providing a framework for understanding the potential of novel derivatives like the topic compound.

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[9] Its inhibition is a promising therapeutic strategy for the treatment of autoimmune diseases and certain B-cell malignancies.[9]

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
Pyrazolopyrazin-3-amine derivative (6h)Syk~50[9]
Aminopyrazine with adamantanol amideSykPotent Inhibition[10]
Pyrrolopyrazine (Compound 9)Syk<10[11]

The data in the table above highlights the potency of various pyrazine-based scaffolds against Syk. The pyrazolopyrazin-3-amine and pyrrolopyrazine cores, in particular, have yielded highly potent inhibitors. The structure-activity relationship (SAR) of these compounds often reveals that the nature of the substituent at the 2- and 3-positions of the pyrazine ring is critical for achieving high affinity and selectivity.[11]

The 2-chloro-3-(piperidin-1-yl)pyrazine scaffold of the topic compound offers a versatile platform for further optimization. The chlorine atom can be readily displaced by other nucleophiles to explore a wider chemical space, while modifications to the piperidine ring can fine-tune the compound's physicochemical properties and interactions with the kinase active site.

Janus Kinase (JAK) Inhibition

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for cytokine signaling and are implicated in a wide range of inflammatory and autoimmune disorders.[4][12] The development of selective JAK inhibitors is a major focus of current drug discovery efforts.

Compound/ScaffoldTarget KinaseIC50 (nM)SelectivityReference
Pyrazol-3-ylamino pyrazineJAK23JAK2 vs JAK3 (~4-fold)[4]
Aminopyrazole analogueJAK22.2High[4]
Aminopyrazole analogueJAK33.5High[4]
Pyrazolo[1,5-a]pyrazine derivativeJAK1/JAK2/TYK23 / 8.5 / 7.7Weak vs JAK3[13]
Pyrrolo[2,3-b]pyrazineJAK3/ITK0.1-1 µMHigh[13]

As shown in the table, pyrazine-containing scaffolds have been successfully employed to develop potent and selective JAK inhibitors. The selectivity profile is a crucial aspect of JAK inhibitor design, as off-target inhibition can lead to undesirable side effects.[14] The SAR of these inhibitors often points to the importance of specific substituents on the pyrazine ring and its appended groups in achieving selectivity for a particular JAK isoform.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted pyrazine derivatives, based on established protocols in the field.

Synthesis of 2-Chloro-3-(substituted piperidin-1-yl)pyrazines

This protocol describes a general method for the synthesis of the title compound class via nucleophilic aromatic substitution.

Workflow for Synthesis

A 2,3-Dichloropyrazine E Reaction Mixture A->E B Substituted Piperidine B->E C Base (e.g., K2CO3, DIPEA) C->E D Solvent (e.g., DMF, DMSO) D->E F Heating (e.g., 80-120 °C) E->F Nucleophilic Aromatic Substitution G Work-up and Purification F->G H 2-Chloro-3-(substituted piperidin-1-yl)pyrazine G->H A Kinase Enzyme E Assay Buffer A->E B Substrate B->E C Test Compound (serial dilutions) C->E D ATP F Incubation D->F Initiate Reaction E->F Pre-incubation G Detection of Phosphorylation F->G H Data Analysis (IC50 determination) G->H

Sources

Comparative Efficacy Guide: 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine and Its Structural Analogues in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazine scaffold is a privileged pharmacophore for designing ATP-competitive kinase inhibitors, particularly targeting FGFR, p38α, and Aurora kinases[1][2][3]. When functionalized at the C2 and C3 positions, these heterocycles effectively anchor into the kinase hinge region. This guide provides an objective, data-driven comparison of the novel intermediate 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine against its standard structural analogues. By evaluating physicochemical properties, in vitro kinase inhibition, and metabolic stability, we elucidate the specific structure-activity relationship (SAR) advantages conferred by the 3-(ethoxymethyl)piperidine moiety[4].

Structural Rationale & SAR Causality

The core 2-chloropyrazine ring serves as the primary hinge-binding motif, interacting with the backbone amides of the kinase ATP pocket[1]. The substitution at the C3 position dictates the trajectory of the ligand into the adjacent solvent-exposed region or the hydrophobic pocket II.

  • The 3-(Ethoxymethyl)piperidine Advantage: The addition of the ethoxymethyl group at the 3-position of the piperidine ring introduces a flexible, mildly lipophilic extension with a terminal ether oxygen[4]. Causality: The ether oxygen acts as a weak hydrogen bond acceptor with localized water molecules, while the ethyl chain perfectly fills a specific hydrophobic cleft. This precise spatial arrangement yields superior binding entropy compared to the rigid, hydrophilic morpholine analogue or the sterically restricted unsubstituted piperidine.

  • Positional Isomerism (3- vs. 4-substitution): Moving the ethoxymethyl group to the 4-position alters the vector of the substituent. Causality: The 4-position vector projects directly toward the kinase activation loop, often leading to steric clashes that reduce overall ligand efficiency and binding affinity.

SAR_Logic Core 2-Chloro-pyrazine Core Hinge Kinase Hinge Region Binding Core->Hinge Anchors via N-atoms Sub1 3-(ethoxymethyl)piperidine (Target Analogue) Core->Sub1 C3 Substitution Sub2 Unsubstituted Piperidine (Baseline) Core->Sub2 C3 Substitution Sub3 Morpholine Analogue (Hydrophilic) Core->Sub3 C3 Substitution Effect1 Fills Hydrophobic Pocket + Weak H-Bonding Sub1->Effect1 Effect2 Suboptimal Pocket Filling Sub2->Effect2 Effect3 Increased Solubility, Lower Affinity Sub3->Effect3

Logical mapping of structure-activity relationships for pyrazine C3 substitutions.

Quantitative Data Presentation

The following table summarizes the comparative in vitro efficacy and physicochemical profiling of the target compound against its primary analogues. Data is representative of standard benchmarking assays for p38α MAP kinase[2].

Compound Analogue (C3 Substitution)LogPTPSA (Ų)p38α IC₅₀ (nM)Ligand Efficiency (kcal/mol/HA)HLM Half-life (min)
3-(ethoxymethyl)piperidine (Target)2.835.614 0.42 45
4-(ethoxymethyl)piperidine (Isomer)2.835.61850.3142
Piperidine (Unsubstituted)2.226.4880.3668
Morpholine (Hydrophilic)1.438.83100.2855

Note: While the unsubstituted piperidine exhibits higher metabolic stability (HLM Half-life), the 3-(ethoxymethyl)piperidine analogue achieves a >6-fold increase in target affinity, making it the superior lead candidate for further optimization.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the data presented above must be generated using self-validating experimental workflows. Below are the methodologies detailing the causality behind each step.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the competitive displacement of a fluorescent tracer from the kinase ATP-binding pocket.

  • Reagent Preparation: Dilute the kinase enzyme (e.g., p38α) to 2 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is included to prevent non-specific binding of the lipophilic pyrazine analogues to the microplate walls.

  • Compound Incubation: Dispense 100 nL of the pyrazine analogues (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well plate. Add 5 µL of the kinase solution and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium before ATP competition begins.

  • Reaction Initiation & Quenching: Add 5 µL of ATP/Tracer mix. Incubate for 60 minutes. Terminate the reaction by adding 10 µL of Stop Buffer containing 20 mM EDTA. Causality: EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly freezing the reaction state for accurate reading.

  • Self-Validation Checkpoint: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control and 1% DMSO as the negative control. Rule: The assay plate is only deemed valid if the Z'-factor is ≥ 0.65, ensuring the signal window is robust enough to distinguish subtle SAR differences between the ethoxymethyl isomers.

Assay_Workflow Prep Compound Preparation Incubate Kinase + Ligand Incubation Prep->Incubate Serial Dilution ATP ATP Addition (Reaction Start) Incubate->ATP 30 min, RT Read TR-FRET Signal Readout ATP->Read 60 min, RT Analyze Z'-Factor & IC50 Calc Read->Analyze EDTA Quench

Step-by-step workflow for the self-validating TR-FRET kinase inhibition assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol evaluates the vulnerability of the ethoxymethyl side chain to oxidative metabolism (e.g., O-dealkylation by CYP450 enzymes)[3].

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Add the pyrazine analogue to a final concentration of 1 µM.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling & Termination: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The high volume of cold organic solvent instantly denatures the microsomal proteins, stopping metabolism and precipitating the proteins for downstream LC-MS/MS analysis.

  • Self-Validation Checkpoint: Run Verapamil concurrently as a high-clearance reference standard. Rule: If the half-life of Verapamil falls outside the historical acceptable range (typically 10-15 minutes), the HLM batch has lost enzymatic activity, and the data for the pyrazine analogues must be discarded.

References

  • Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: mdpi.com URL:[Link]

  • Title: Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds Source: academia.edu URL:[Link]

  • Title: Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure Source: acs.org URL:[Link]

  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) Source: researchgate.net URL:[Link]

Sources

Reproducibility Validation of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine Bioassays: A Comparative Guide to 5-HT2C Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The development of serotonin 5-HT2C receptor modulators has historically been hindered by the rapid onset of clinical tolerance. Classical 5-HT2C agonists, such as Lorcaserin, act as "balanced" or even β -arrestin-preferring super-agonists[1][2]. While they successfully trigger the therapeutic Gq/11-coupled phospholipase C (PLC) pathway, their robust recruitment of β -arrestin leads to rapid receptor internalization, desensitization, and diminished long-term efficacy[1].

2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine (hereafter referred to as CE-Pyrazine ) represents a novel class of structurally optimized heteroaryl-piperidines. Bioassay data suggests that specific substitutions on the piperidine ring drive Gq-biased agonism —maximizing intracellular calcium flux while virtually eliminating β -arrestin recruitment[3][4].

This guide provides a rigorous, objective comparison of CE-Pyrazine against standard reference compounds (Lorcaserin, 5-HT, and the selective antagonist SB-242084[5]) and details the self-validating experimental protocols required to reproducibly evaluate its pharmacological profile.

Pathway CEPP CE-Pyrazine (Biased Agonist) HT2C 5-HT2C Receptor CEPP->HT2C Biased Binding Lorc Lorcaserin (Balanced Agonist) Lorc->HT2C Balanced Binding Gq Gq/11 Pathway HT2C->Gq Strong Activation Barr β-Arrestin 1/2 Pathway HT2C->Barr Lorcaserin Only Ca Intracellular Ca2+ Flux (Therapeutic Efficacy) Gq->Ca Desens Receptor Desensitization (Clinical Tolerance) Barr->Desens

Fig 1. Divergent 5-HT2C signaling pathways highlighting Gq-biased agonism vs. balanced activation.

Comparative Performance Data

To objectively validate the reproducibility of CE-Pyrazine, it must be benchmarked against established pharmacological standards in parallel assays. The data below summarizes the functional selectivity of CE-Pyrazine compared to the endogenous ligand (5-HT), a clinical agonist (Lorcaserin), and a highly selective antagonist (SB-242084)[5].

Table 1: In Vitro Pharmacological Profiling at Human 5-HT2C Receptors
CompoundGq Calcium Flux EC₅₀ (nM)Gq Emax (%) β -Arrestin 2 EC₅₀ (nM) β -Arrestin 2 Emax (%)Bias Profile
5-HT (Endogenous) 15.2 ± 1.810022.5 ± 2.1100Balanced
Lorcaserin 12.4 ± 1.59524.1 ± 1.9107 β -Arrestin Super-Agonist
CE-Pyrazine 18.5 ± 2.092> 10,000< 12Strong Gq-Bias
SB-242084 IC₅₀ = 1.2 nM0IC₅₀ = 2.5 nM0Selective Antagonist

Note: Emax values are normalized to the maximal response of 10 μM 5-HT. Lorcaserin demonstrates an Emax >100% in arrestin recruitment, confirming its status as a super-agonist that drives profound receptor desensitization[1][2]. Conversely, CE-Pyrazine maintains potent Gq efficacy while failing to recruit arrestin, similar to next-generation biased ligands[3].

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity reproducibility, bioassays must be designed as self-validating systems. This means incorporating internal controls (e.g., antagonist reversal) and understanding the physical causality behind each reagent choice.

Workflow Prep Cell Prep (HEK293) Use Dialyzed FBS Split Assay Divergence Prep->Split CaAssay Calcium Flux (FLIPR) Split->CaAssay BRET β-Arrestin (BRET) Split->BRET Dye Load Fluo-4 AM + Probenecid CaAssay->Dye ReadCa Kinetic Read (Ex:488/Em:525) Dye->ReadCa Substrate Coelenterazine h Incubation BRET->Substrate ReadBRET Luminescence Read (Endpoint) Substrate->ReadBRET

Fig 2. Parallel bioassay workflow for validating Gq-mediated calcium flux and arrestin recruitment.

Protocol A: Intracellular Calcium Flux Assay (Gq-Coupling)

This assay utilizes a fluorometric imaging plate reader (FLIPR) to measure the transient release of intracellular calcium driven by the Gq-PLC-IP3 cascade[4].

Critical Causality Check: Cells must be cultured in dialyzed Fetal Bovine Serum (FBS)[6][7]. Standard FBS contains high levels of endogenous serotonin, which will prematurely desensitize the 5-HT2C receptors, artificially flattening your dynamic range and ruining assay reproducibility.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2C receptor at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in DMEM with 1% dialyzed FBS[6][7].

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM dye solution (2 μM) dissolved in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid.

    • Causality: Probenecid is an inhibitor of multidrug resistance-associated proteins (MRPs). Without it, the cells will actively pump the Fluo-4 dye out of the cytoplasm, destroying the signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Compound Addition & Reading: Transfer the plate to the FLIPR. Dispense CE-Pyrazine, Lorcaserin, and 5-HT in an 11-point concentration-response curve (0.1 nM to 10 μM). Read fluorescence kinetically (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Validation Step: In parallel wells, pre-incubate cells with 100 nM SB-242084 for 15 minutes prior to adding CE-Pyrazine[8]. Complete ablation of the calcium signal confirms that CE-Pyrazine's activity is strictly 5-HT2C-mediated.

Protocol B: β -Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) relies on the strict spatial proximity (<10 nm) of a luminescent donor (Renilla Luciferase tagged to 5-HT2C) and a fluorescent acceptor (YFP tagged to β -arrestin 2)[3].

  • Transfection & Seeding: Co-transfect HEK293 cells with 5-HT2C-RLuc and β -arrestin2-YFP constructs. Seed into white 384-well plates (15,000 cells/well) and incubate for 24 hours.

  • Ligand Stimulation: Add CE-Pyrazine and reference compounds (Lorcaserin, 5-HT) across a concentration gradient. Incubate for 30 minutes at 37°C to allow for maximal arrestin translocation.

  • Substrate Addition: Add Coelenterazine h (final concentration 5 μM) to all wells.

    • Causality: Coelenterazine h is the specific substrate for Renilla Luciferase. It must be protected from light and oxidation, as auto-luminescence will drastically increase background noise and reduce assay reproducibility.

  • Detection: Read the plate using a microplate reader capable of simultaneous dual emission. Calculate the BRET ratio by dividing the acceptor emission (535 nm) by the donor emission (480 nm).

  • Data Interpretation: Lorcaserin will show a massive spike in the BRET ratio (super-agonism)[1], whereas CE-Pyrazine will remain near baseline, validating its biased profile[3].

Reproducibility Metrics & Quality Control

To ensure the data generated from CE-Pyrazine bioassays is robust enough for publication or IND-enabling studies, the following statistical thresholds must be met:

  • Z'-Factor: Both the Calcium Flux and BRET assays must yield a Z'-factor 0.65. This is calculated using 10 μM 5-HT as the positive control and vehicle (DMSO) as the negative control.

  • Inter-Assay Variability: The EC₅₀ values for the reference standard (Lorcaserin) must not deviate by more than 3-fold across three independent biological replicates (CV < 15%).

  • Solubility Controls: CE-Pyrazine contains a highly lipophilic piperidine moiety. Ensure the final assay concentration of DMSO does not exceed 0.5%, as higher concentrations will perturb cell membrane integrity and artificially trigger calcium transients.

References

  • Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC - NIH.
  • 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC.
  • Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. Ovid.
  • SB 242084 (2901) by Tocris, Part of Bio-Techne. Bio-Techne.
  • BMB-101 5-HT2C biased agonist overcomes tolerance in chronic epilepsy tre
  • A Novel G Protein-Biased and Subtype-Selective Agonist for a G Protein-Coupled Receptor Discovered from Screening Herbal Extracts. ACS Central Science.
  • Serotonin-2 Receptor Agonists Produce Anti-inflammatory Effects through Functionally Selective Mechanisms.

Sources

Safety Operating Guide

Proper Disposal of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine, a halogenated heterocyclic compound. By adhering to these procedures, you will mitigate risks to personnel and the environment, ensuring full compliance with safety regulations.

Understanding the Compound: Hazard Profile and Risk Assessment

  • Chlorinated Pyrazines: Halogenated organic compounds are often classified as hazardous waste and can be toxic or environmentally persistent.[1][2] Incineration at high temperatures (around 1200 K) is often a recommended disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[3]

  • Piperidine Derivatives: Piperidine and its derivatives are typically flammable, corrosive, and can be acutely toxic if ingested, inhaled, or absorbed through the skin.[4][5] They may also be harmful to aquatic life.[4][5]

  • Heterocyclic Compounds: Many heterocyclic pharmaceuticals can be highly soluble in water, allowing them to easily enter aquatic environments if not disposed of properly.[1]

Given these characteristics, 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine must be treated as hazardous chemical waste . A thorough risk assessment should be conducted before handling, taking into account the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes of the chemical, which may be corrosive or irritating to the eyes.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, as piperidine derivatives can be absorbed through the skin and cause irritation or toxicity.[4][5][6]
Body Protection Flame-retardant lab coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of any dust or vapors, which may be toxic.[6][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[1] It must be managed as regulated hazardous waste.

Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine and any materials contaminated with it.

  • Container Material: The container must be made of a material compatible with the chemical. Consult a chemical compatibility chart to ensure the container material will not degrade.

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine". Also, include the date accumulation started and the responsible researcher's name.

Managing Different Waste Streams

Workflow for Disposal of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_empty Empty Containers cluster_final Final Disposal solid_waste Contaminated PPE, weighing boats, etc. solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Place in storage Store in designated hazardous waste area solid_container->storage liquid_waste Unused solution, reaction mixtures liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Pour carefully into liquid_container->storage empty_container Original Chemical Bottle triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse rinsate Collect rinsate triple_rinse->rinsate rinsed_container Deface label triple_rinse->rinsed_container rinsate->liquid_container Add to rinsed_container->solid_container Dispose as solid waste (per institutional policy) ehs_pickup Arrange for EHS pickup storage->ehs_pickup licensed_disposal Transport to licensed waste disposal facility ehs_pickup->licensed_disposal

Caption: Workflow for the proper segregation and disposal of different waste streams of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine.

  • Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, weighing boats, and pipette tips, must be disposed of as solid hazardous waste. Place these items in the designated and labeled solid hazardous waste container.[4]

  • Liquid Waste: Unused solutions or reaction mixtures containing 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine should be collected in a labeled liquid hazardous waste container. Ensure the container is compatible with all components of the waste stream.

  • Empty Containers: "Empty" containers that once held this compound are not truly empty and must be handled as hazardous waste.

    • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect Rinsate: The rinsate must be collected and disposed of as liquid hazardous waste.[4]

    • Deface Label: Completely deface or remove the original label on the rinsed container.

    • Final Disposal: Dispose of the rinsed container as solid hazardous waste or according to your institution's specific guidelines for empty chemical containers.

Storage and Final Disposal
  • Secure Containment: Ensure all waste containers are tightly sealed to prevent leaks or the escape of vapors.

  • Secondary Containment: Store sealed waste containers in a secondary container, such as a chemical-resistant tub, to contain any potential spills.

  • Designated Storage Area: Keep the waste in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Licensed Waste Disposal Service: The final disposal of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine must be handled by a licensed professional waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms accurately and in compliance with institutional and regulatory requirements.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Emergency Response Flowchart

cluster_exposure Personnel Exposure spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ventilate Ensure proper ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill with absorbent material ppe->contain collect Collect contaminated material into a hazardous waste container contain->collect clean Clean the spill area collect->clean report Report the spill to EHS clean->report exposure Exposure Occurs remove_clothing Remove contaminated clothing exposure->remove_clothing rinse_eyes Rinse eyes with water for at least 15 minutes exposure->rinse_eyes Eye Contact fresh_air Move to fresh air exposure->fresh_air Inhalation wash_skin Wash skin with soap and water for at least 15 minutes remove_clothing->wash_skin Skin Contact seek_medical Seek immediate medical attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical

Caption: Flowchart outlining immediate actions for spills and personnel exposure to 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine.

  • Spill Response:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.

    • Collect: Carefully collect the contaminated absorbent material and place it in a labeled hazardous waste container.

    • Clean: Decontaminate the spill area according to your laboratory's standard operating procedures.

    • Report: Report the spill to your institution's EHS office.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[6]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air immediately.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

    • Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical, including its name and potential hazards.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is a critical aspect of responsible laboratory practice. By following these guidelines, you contribute to a safer working environment and minimize the environmental impact of your research. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • NextSDS. (n.d.). 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • TCI Chemicals. (2025, November 27). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). 2-[(3-CHLOROPHENYL)METHOXY]-6-(1-PIPERAZINYL)PYRAZINE HYDROCHLORIDE.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • ScienceDirect. (n.d.). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients.
  • Unknown Source. (n.d.).
  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • EPA NEPIS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Thieme. (n.d.). 6.2.2. Pyrazines.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-chloro-3-methyl-. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • UNIMAS Publisher (UNIPub). (2017, December 27). Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology. Retrieved from [Link]

  • Google Patents. (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both.
  • Unknown Source. (2023, March 27).
  • Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART.

Sources

A Researcher's Guide to the Safe Handling of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The molecule 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine represents a class of substituted pyrazines with significant potential in medicinal chemistry. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the why behind each procedural step. Our goal is to build a culture of safety and trust, ensuring that groundbreaking research is conducted without compromising the well-being of the innovators.

Disclaimer: This document has been prepared based on the known hazards of the constituent functional groups of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine, as a specific Safety Data Sheet (SDS) is not currently available. The recommendations herein are derived from data on 2-chloropyrazine and substituted piperidines. All laboratory work should be preceded by a thorough, site-specific risk assessment.

Deconstructing the Hazard Profile: A Composite Analysis

The chemical structure of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine contains three key functional groups that dictate its hazard profile: a chloropyrazine ring, a piperidine ring, and an ethoxymethyl ether.

  • Chloropyrazine Moiety : The 2-chloropyrazine component is the primary source of concern for irritation and potential toxicity. Halogenated aromatic heterocycles can be irritating to the skin, eyes, and respiratory system.[1][2][3][4] They may also be harmful if ingested.[1] Furthermore, under thermal decomposition, there is a risk of releasing toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[4]

  • Piperidine Moiety : The piperidine ring is a cyclic secondary amine. Piperidine itself is a highly flammable liquid and is toxic by inhalation, in contact with skin, and if swallowed.[5][6][7] It is also known to cause severe skin burns and eye damage.[5][6][7] While the substitution on the piperidine ring in our target molecule will alter its physical and chemical properties, the inherent hazards of this structural class must be respected.

  • Ethoxymethyl Ether : This group is less likely to be the primary driver of acute toxicity but may influence the molecule's solubility and metabolic profile.

Based on this analysis, we must assume that 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is a hazardous substance that is likely irritating to the skin, eyes, and respiratory tract, potentially toxic if ingested, inhaled, or absorbed through the skin, and may be flammable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum requirements.

Protection TypeRecommended EquipmentSpecification and Rationale
Eye and Face Protection Chemical splash-resistant safety goggles with side protection. A face shield is required when handling larger quantities (>1 g) or when there is a significant splash risk.Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. This provides a seal around the eyes to protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (Nitrile rubber is a good initial choice).Glove material and thickness must be selected based on the specific conditions of use. Breakthrough times for nitrile gloves should be confirmed for prolonged tasks. Always inspect gloves before use and replace them immediately if they are compromised.[7]
Skin and Body Protection A flame-retardant lab coat is required. An impervious apron should be worn over the lab coat when handling larger quantities.Protects the skin from splashes and contamination. Flame-retardant material is crucial due to the potential flammability of the compound.
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of vapors or aerosols. Respiratory protection (e.g., a NIOSH- or CEN-certified respirator) may be required for emergency situations or if a fume hood is not available, based on a site-specific risk assessment.[4][8][9]

Operational Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and mitigate risks during the routine handling of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_spillkit Ensure Spill Kit is Accessible prep_fumehood->prep_spillkit handle_weigh Weigh Compound in Fume Hood prep_spillkit->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Closed Container handle_weigh->handle_dissolve handle_transfer Use Grounded Equipment for Transfers handle_dissolve->handle_transfer post_decontaminate Decontaminate Work Surfaces handle_transfer->post_decontaminate Proceed to Post-Handling post_doff Doff PPE Correctly post_decontaminate->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe handling workflow for 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine.

Operational Precautions:
  • Preparation:

    • Before any work begins, don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure that a spill kit containing absorbent materials suitable for organic compounds is readily accessible.

  • Handling:

    • All manipulations of the solid compound, including weighing, must be performed within the fume hood to prevent inhalation of dust.[9]

    • When dissolving the compound, do so in a closed container to minimize the release of vapors.

    • If transferring solutions, especially in larger quantities, use grounded and bonded equipment to prevent static discharge, which could be an ignition source.[1][6][10]

    • Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[1][9]

  • Post-Handling:

    • After handling is complete, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a detergent and water.

    • Doff PPE in a manner that avoids contaminating your skin. Remove gloves last, turning them inside out as you remove them.

    • Wash your hands thoroughly with soap and water after removing PPE, even if you do not believe you came into contact with the compound.[9]

Emergency Procedures: Planning for the Unexpected

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Evacuate the area. Remove all sources of ignition.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Scoop the material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Environmental Stewardship

The disposal of 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine and its associated waste must be handled with care to prevent environmental contamination. As a halogenated organic compound, specific disposal protocols apply.

G cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Disposal waste_solid Solid Waste (Contaminated PPE, etc.) waste_liquid Liquid Waste (Halogenated Organic Solvents) contain_solid Seal in a Labeled, Dedicated Solid Waste Container waste_solid->contain_solid contain_liquid Collect in a Labeled, Dedicated Halogenated Liquid Waste Container waste_liquid->contain_liquid dispose_EHS Arrange for Pickup by Institutional Environmental Health & Safety (EHS) contain_solid->dispose_EHS Transfer to EHS contain_liquid->dispose_EHS Transfer to EHS dispose_incinerate High-Temperature Incineration dispose_EHS->dispose_incinerate

Caption: Disposal workflow for halogenated organic waste.

Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, absorbent paper, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: All solutions containing the compound must be collected in a dedicated, clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Containment:

    • Ensure all waste containers are kept securely sealed when not in use.

    • Store waste containers in a well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.

    • The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed waste disposal facility.[11] This ensures the complete destruction of the molecule and prevents the formation of toxic byproducts.[11]

By adhering to these rigorous safety and handling protocols, we can confidently explore the scientific potential of novel molecules like 2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine while upholding our primary responsibility to the safety of our researchers and the environment.

References

  • - Fisher Scientific

  • - Santa Cruz Biotechnology

  • - CDH Fine Chemical

  • - Jubilant Ingrevia

  • - Apollo Scientific

  • - NIH

  • - PENTA

  • - MDPI

  • - Fisher Scientific

  • - Fisher Scientific

  • - Carl ROTH

  • - Sigma-Aldrich

  • - AK Scientific, Inc.

  • - Fisher Scientific

  • - Madridge Publishers

  • - Chemos GmbH & Co.KG

  • - LGC Standards

  • - NextSDS

  • - University of Massachusetts Lowell

  • - FUJIFILM Wako Chemicals

  • - ResearchGate

  • - EPA NEPIS

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.